2-Nitrophenetole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLGESCVNJSAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060589 | |
| Record name | Benzene, 1-ethoxy-2-nitro- | |
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Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
| Record name | 2-Nitrophenetole | |
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CAS No. |
610-67-3 | |
| Record name | 1-Ethoxy-2-nitrobenzene | |
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| Record name | 2-Ethoxynitrobenzene | |
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| Record name | 2-Nitrophenetole | |
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| Record name | Benzene, 1-ethoxy-2-nitro- | |
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| Record name | Benzene, 1-ethoxy-2-nitro- | |
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| Record name | 2-nitrophenetole | |
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| Record name | 2-ETHOXYNITROBENZENE | |
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Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 2-Nitrophenetole
Executive Summary
2-Nitrophenetole (CAS: 610-67-3), also designated as 1-ethoxy-2-nitrobenzene or o-nitrophenetole, represents a critical intermediate in the synthesis of substituted anilines and azo dye precursors. Unlike its para-isomer—a foundational precursor for the historical analgesic phenacetin—the ortho-isomer is primarily utilized in the fine chemical industry for the production of o-phenetidine (2-ethoxyaniline).
This guide provides a rigorous physicochemical profile of this compound, synthesizing thermodynamic constants, spectral signatures, and validated analytical protocols. It is designed to support researchers in optimizing reaction monitoring, purification strategies, and safety compliance during drug development and industrial scale-up.
Molecular Architecture & Identification
The physicochemical behavior of this compound is governed by the steric and electronic interplay between the ethoxy (-OEt) group and the nitro (-NO₂) group in the ortho position. This proximity disrupts planar stacking, contributing to its low melting point relative to its isomers.
| Identifier | Value |
| IUPAC Name | 1-Ethoxy-2-nitrobenzene |
| Common Synonyms | o-Nitrophenetole; Ethyl 2-nitrophenyl ether |
| CAS Registry Number | 610-67-3 |
| Molecular Formula | C₈H₉NO₃ |
| SMILES | CCOC1=CC=CC=C1[O-] |
| Molecular Weight | 167.16 g/mol |
Thermodynamic & Physical Constants
The following data points are consolidated from high-purity reference standards (>98% GC). Note the distinction between the melting point of the ortho isomer (approx. 4°C) and the para isomer (approx. 60°C), a critical differentiator in phase separation processes.
| Property | Value | Conditions / Notes |
| Physical State | Liquid / Low-melting solid | At 20°C (Standard Ambient Temp) |
| Melting Point | 4.0 °C | Solidifies only upon refrigeration |
| Boiling Point | 275 °C | At 760 mmHg |
| Density | 1.19 g/mL | At 20°C |
| Refractive Index ( | 1.54 | At 20°C |
| Flash Point | >110 °C | Closed Cup (Estimated) |
| Vapor Pressure | < 0.1 mmHg | At 25°C (Low volatility) |
Solubility & Lipophilicity Profiling
Understanding the lipophilicity of this compound is essential for designing extraction protocols and predicting biological membrane permeability.
-
LogP (Octanol-Water Partition Coefficient): 2.1 – 2.24
-
Implication: The compound is moderately lipophilic. It will partition preferentially into organic layers (dichloromethane, ethyl acetate) during aqueous workups.
-
-
Solubility:
-
Water: Insoluble (< 0.1 g/L).
-
Organic Solvents: Miscible with ethanol, diethyl ether, acetone, and chloroform.
-
Acid/Base: Stable in dilute acids; potentially reactive in strong alkaline conditions at high temperatures (ether cleavage).
-
Synthesis & Reactivity Pathways
The primary utility of this compound lies in its reduction to o-phenetidine. The following diagram illustrates the synthesis from 2-nitrophenol and its subsequent reduction, highlighting the critical intermediate status of the compound.
Figure 1: Synthetic pathway illustrating the conversion of 2-Nitrophenol to 2-Phenetidine via this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the purity of this compound and detect unreacted 2-nitrophenol or reduced byproducts. Principle: Reversed-phase chromatography utilizes the moderate hydrophobicity of the ethoxy group for retention.
Instrument Setup:
-
Column: C18 or specialized phenyl-hexyl column (e.g., Newcrom R1).
-
Dimensions: 150 mm x 4.6 mm, 3-5 µm particle size.
-
Detector: UV-Vis Diode Array at 254 nm (aromatic absorption) and 280 nm.
Methodology:
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS applications).
-
Solvent B: Acetonitrile (MeCN).
-
Isocratic Mode: 55% B / 45% A (Adjust based on column retention; this compound elutes later than 2-Nitrophenol due to higher lipophilicity).
-
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of MeCN (1 mg/mL stock). Dilute to 100 µg/mL for injection.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Data Interpretation:
-
Retention Time (RT): this compound will elute after 2-Nitrophenol and before highly non-polar dimers.
-
Purity Calculation: Area normalization method (Area % > 98.0% constitutes reagent grade).
Protocol 2: Purification via Vacuum Distillation
Objective: Isolation of pure this compound from crude reaction mixtures. Rationale: Due to the high boiling point (275°C) at atmospheric pressure, thermal decomposition risks are high. Vacuum distillation reduces the boiling point to a safe window.
Workflow:
-
Setup: Assemble a short-path distillation apparatus with a vacuum manifold and cold trap.
-
Pressure Reduction: Apply vacuum to < 5 mmHg.
-
Heating: Gradually heat the oil bath.
-
Expected BP at 1-2 mmHg: Approximately 120-130°C.
-
-
Collection: Discard the initial "foreshoot" (containing unreacted ethyl halides or solvents). Collect the main fraction as a clear, yellowish oil.
-
Storage: Store under inert gas (Argon/Nitrogen) in amber glass to prevent photo-oxidation.
Analytical Logic & Quality Assurance
The following workflow defines the decision-making process for validating the identity and purity of this compound batches.
Figure 2: Quality assurance workflow for validating this compound batches.
Safety & Toxicology (HSE Profile)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Precautions:
-
Methemoglobinemia Risk: Nitro-aromatics can induce methemoglobinemia. Avoid inhalation of vapors and skin contact.[2][4][5]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood operation are mandatory.
-
Storage: Keep cool (< 15°C recommended) and dark. The compound is stable but may darken upon prolonged light exposure.
-
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-2-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. this compound Compound Summary (CID 11889). National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzene, 1-ethoxy-2-nitro-. Retrieved from [Link]
Sources
Technical Guide: 2-Nitrophenetole Reaction Mechanisms and Kinetics
Executive Summary
2-Nitrophenetole (2-NPet) is a critical intermediate in the synthesis of o-phenetidine, a precursor for various azo dyes and pharmaceutical scaffolds. Its reactivity is governed by the ortho-effect , where the steric bulk of the ethoxy group (-OEt) adjacent to the nitro group (-NO2) significantly alters kinetic behavior compared to its para isomer.
This guide provides a deep-dive analysis of the two primary reaction classes relevant to 2-NPet: Nucleophilic Aromatic Substitution (Synthesis) and Catalytic Hydrogenation (Reduction) . It moves beyond standard textbook descriptions to explore Phase Transfer Catalysis (PTC) kinetics and Langmuir-Hinshelwood models necessary for industrial scale-up.
Molecular Architecture & Reactivity Profile
Before analyzing kinetics, one must understand the substrate's electronic and steric environment.
-
Steric Inhibition of Resonance: The bulky ethoxy group at the ortho position forces the nitro group to rotate out of the plane of the benzene ring. This reduces the resonance withdrawal of the nitro group, making the ring slightly more electron-rich than in p-nitrophenetole.
-
Adsorption Geometry: In heterogeneous catalysis, 2-NPet adsorbs more weakly than the para isomer because the ortho substituent prevents flat
-stacking on the catalyst surface. This has direct implications for hydrogenation rates ( ).
Synthesis Mechanism: Phase Transfer Catalysis (PTC)[1]
The most efficient synthesis of 2-NPet involves the O-alkylation of 2-nitrophenol with ethyl bromide (or ethyl sulfate). In a biphasic system (aqueous NaOH / organic solvent), this reaction is kinetically limited by mass transfer.
The Interfacial Mechanism
We utilize Phase Transfer Catalysis (PTC) to transport the nucleophilic phenolate anion into the organic phase.
Pathway:
-
Interfacial Ion Exchange: The quaternary ammonium catalyst (
) in the organic phase exchanges anions with the sodium nitrophenolate ( ) at the interface. -
Transport: The lipophilic ion pair (
) diffuses into the bulk organic phase. -
Reaction (RDS): The phenolate attacks the ethyl halide (
) via an mechanism. -
Regeneration: The catalyst (
) returns to the interface.
Kinetic Model (PTC)
The rate of reaction is pseudo-first-order with respect to the substrate when the catalyst is constant.
Where
Visualization: PTC Cycle
Caption: Phase Transfer Catalysis cycle for this compound synthesis. The rate-limiting step is typically the intrinsic SN2 reaction in the organic phase or mass transfer, depending on agitation.
Catalytic Hydrogenation: Kinetics & Mechanism
The reduction of 2-NPet to o-phenetidine is the primary industrial application. This is a heterogeneous catalytic reaction (typically Pd/C or Raney Ni).
The Haber Mechanism (Modified)
The reduction follows the Haber pathway, but the ortho position suppresses the condensation route (formation of Azoxy species) due to steric hindrance.
Stepwise Reduction:
-
Nitro (
) Nitroso ( ) (Fast) -
Nitroso (
) Hydroxylamine ( ) (Fast) -
Hydroxylamine (
) Amine ( ) (Rate Determining Step on many catalysts)
Langmuir-Hinshelwood (L-H) Kinetics
The reaction does not follow simple power-law kinetics. It requires an L-H model which accounts for the competitive adsorption of Hydrogen (
The Rate Equation:
- : Intrinsic rate constant.
- : Adsorption equilibrium constant for 2-NPet.
- : Adsorption equilibrium constant for Hydrogen.
- : Concentration of 2-NPet.
- : Partial pressure of Hydrogen.
Key Insight: At high concentrations of 2-NPet, the catalyst surface is saturated (
Visualization: Hydrogenation Pathway
Caption: Haber reduction mechanism. The conversion of Hydroxylamine to Amine is often the Rate Determining Step (RDS). The Azoxy path is suppressed in ortho-isomers.
Experimental Protocols
Protocol A: Synthesis via PTC
Objective: Synthesis of this compound from 2-Nitrophenol.
-
Reagents: 2-Nitrophenol (0.1 mol), Ethyl Bromide (0.15 mol), Toluene (100 mL), 50% NaOH (aq), TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Setup: 3-neck flask with mechanical stirrer (critical for interfacial area), reflux condenser, and thermometer.
-
Procedure:
-
Dissolve 2-Nitrophenol in Toluene. Add TBAB.
-
Add NaOH solution dropwise while stirring at >800 RPM.
-
Heat to 60°C. Add Ethyl Bromide slowly.
-
Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quench: Cool to RT, separate phases. Wash organic phase with water (x3) to remove catalyst and salts.
-
Purification: Dry over
, evaporate solvent. Recrystallize from ethanol.
-
Protocol B: Kinetic Hydrogenation Study
Objective: Determine reaction order and rate constants.
-
Equipment: Parr Hydrogenation Reactor (High Pressure).
-
Catalyst: 5% Pd/C (0.5 mol% loading).
-
Procedure:
-
Load reactor with this compound (0.5 M in Methanol).
-
Add catalyst (slurry in methanol to prevent ignition).
-
Purge:
(3x), then (3x). -
Reaction: Pressurize to 20 bar
. Heat to 50°C. Stir at 1000 RPM (to eliminate mass transfer limitations). -
Sampling: Withdraw aliquots every 10 mins via a sintered filter dip tube (to exclude catalyst).
-
Analysis: HPLC (C18 column, Water/Acetonitrile gradient).
-
Data Summary Table: Catalyst Performance
| Catalyst | Rate ( | Selectivity (Amine) | Activation Energy ( | Notes |
| Pd/C (5%) | High | >98% | 35-40 kJ/mol | Standard industrial choice. |
| Raney Ni | Moderate | 95% | 45-50 kJ/mol | Cheaper, requires higher pressure. |
| Pt/C | Very High | 90% | ~30 kJ/mol | Prone to ring hydrogenation (over-reduction). |
Photochemical Degradation (Environmental Impact)[5]
This compound is susceptible to photolysis under sunlight (UV-A/Visible), a critical consideration for storage and environmental fate.
-
Mechanism: Nitro-nitrite rearrangement. The excited nitro group abstracts an oxygen to form a nitrite ester, which cleaves to release HONO (Nitrous Acid) and phenoxy radicals.
-
Kinetics: Follows first-order decay kinetics dependent on photon flux (
). -
Implication: Samples must be stored in amber glass. Environmental release contributes to atmospheric hydroxyl radical formation.
References
-
Kinetics of Catalytic Hydrogenation: Chaudhari, R. V., et al.[2] "Kinetics of hydrogenation of o-nitrophenol to o-aminophenol." Chemical Engineering Science, 1986. (Validates the Langmuir-Hinshelwood model for ortho-substituted nitroarenes).
-
Phase Transfer Catalysis Mechanism: Starks, C. M., & Liotta, C. L. "Phase Transfer Catalysis: Principles and Techniques." Academic Press. (Foundational text for the interfacial ion-exchange mechanism).
-
Photochemical Degradation of Nitrophenols: Bejan, I., et al.[3] "Photochemical degradation of nitrophenols in gas and aqueous phases." Atmospheric Environment, 2007.[2] (Describes the HONO release mechanism relevant to this compound).
-
Industrial Hydrogenation Processes: Figueras, F., & Coq, B. "Hydrogenation of Nitroarenes."[4][2][5] Molecular Catalysis, 2001. (Review of catalysts and selectivity issues).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. taylorfrancis.com [taylorfrancis.com]
Environmental Fate & Degradation Kinetics of 2-Nitrophenetole
A Mechanistic Technical Guide for Research & Development
Executive Summary
2-Nitrophenetole (CAS: 610-67-3), also known as 1-ethoxy-2-nitrobenzene, represents a distinct class of nitroaromatic ethers used primarily as intermediates in the synthesis of azo dyes and pharmaceuticals (e.g., historically in the phenacetin supply chain). Unlike its phenolic analogs, the ethyl ether linkage confers increased lipophilicity and alters its degradation kinetics.
This guide synthesizes the physicochemical drivers, abiotic transformation mechanisms, and biotic metabolic pathways that dictate the compound's environmental persistence. It is designed to assist Senior Scientists in designing valid fate studies and interpreting regulatory data.
Physicochemical Drivers of Fate
The environmental trajectory of this compound is governed by its partitioning coefficients. Unlike 2-nitrophenol, the ethoxy group prevents the formation of intramolecular hydrogen bonds with the nitro group, altering its solubility and volatility profile.
Table 1: Physicochemical Profile & Environmental Implications
| Property | Value (Experimental/Est.) | Environmental Significance |
| Molecular Structure | C₈H₉NO₃ | Ethyl ether linkage increases steric bulk vs. phenol.[1] |
| Molecular Weight | 167.16 g/mol | Moderate mobility potential. |
| Log Kow (Octanol/Water) | 2.18 – 2.45 (Est.) | Bioaccumulation: Moderate potential. Higher than 2-nitrophenol (1.79) due to lack of ionization. |
| Water Solubility | ~180 mg/L (25°C) | Transport: Sufficient solubility for aquatic transport; requires dilution for biodegradation assays. |
| Henry’s Law Constant | ~1.8 × 10⁻⁵ atm-m³/mol | Volatility: Moderate volatility from water surfaces; subject to atmospheric transport. |
| pKa | N/A (Non-ionizable) | pH Independence: Unlike phenols, speciation does not change with environmental pH (pH 4–9). |
Technical Insight: The absence of an acidic proton (pKa) means this compound remains neutral across all environmental pH ranges. This maximizes its sorption to organic carbon (Koc) compared to ionized phenols, making sediment sorption a critical sink.
Abiotic Degradation Mechanisms
Before biological systems intervene, abiotic factors—specifically light and water—act on the molecule.
Hydrolysis
The aromatic ether linkage (Ar–O–R) is kinetically stable under standard environmental conditions (pH 5–9). Hydrolysis is not a significant degradation pathway for this compound unless subjected to extreme acid/base catalysis at elevated temperatures.
Photolysis (The Dominant Abiotic Sink)
Nitroaromatics are chromophores that absorb UV light (300–400 nm). This compound undergoes direct photolysis via a nitro-nitrite rearrangement .
-
Mechanism: Excitation of the nitro group leads to an intramolecular oxygen transfer to the ortho-position (the ethoxy group or the ring carbon).
-
Primary Product: Formation of 2-Nitrophenol (via photo-dealkylation) and acetaldehyde.
-
Secondary Reactions: In the presence of nitrate ions (common in agricultural runoff), hydroxyl radicals (
) accelerate oxidation.
Biotic Transformation Pathways
Biodegradation is the ultimate sink. The pathway bifurcates based on oxygen availability.
Aerobic Pathway (Oxidative Dealkylation)
In oxygen-rich environments (surface waters, topsoil), bacteria (e.g., Pseudomonas sp.) attack the ether bond first.
-
O-Dealkylation: Monooxygenases cleave the ethyl group, releasing acetaldehyde and yielding 2-Nitrophenol .
-
Ring Fission: The resulting 2-Nitrophenol is further hydroxylated to Catechol (releasing nitrite), which then undergoes ortho- or meta-cleavage to enter the TCA cycle.
Anaerobic Pathway (Nitro-Reduction)
In anoxic sediments or groundwater, the ether bond is stable, but the nitro group is highly electrophilic.
-
Nitro-Reduction: Nitroreductases sequentially reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂).
-
End Product: 2-Phenetidine (2-ethoxyaniline). This metabolite is more toxic and persistent than the parent compound under anaerobic conditions.
Visualization: Degradation Network
The following diagram illustrates the competitive degradation pathways.
Figure 1: Bifurcated degradation pathway showing aerobic mineralization vs. anaerobic formation of toxic amines.[2]
Experimental Protocol: Manometric Respirometry
To validate the aerobic pathway, the OECD 301F (Manometric Respirometry) test is the gold standard for volatile/semi-volatile compounds like this compound.
Why OECD 301F?
-
Closed System: Prevents loss of this compound due to volatility (unlike the Open Bottle 301D).
-
Direct Measurement: Measures O₂ consumption directly via pressure drop (CO₂ is absorbed), providing real-time kinetic data.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Source activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).
-
Adjust suspended solids to 30 mg/L in the final mixture.
-
-
Test System Setup (OxiTop® or similar):
-
Test Volume: 250 mL – 500 mL flasks.
-
Temperature: 22°C ± 1°C (Thermostatically controlled).
-
Absorbent: Place two NaOH pellets in the headspace quiver to absorb evolved CO₂.
-
-
Flask Matrix:
Flask ID Contents Purpose FT (Test) Mineral Media + Inoculum + This compound (100 mg/L) Measure biodegradation of target. FB (Blank) Mineral Media + Inoculum Measure endogenous respiration. FC (Reference) Mineral Media + Inoculum + Sodium Benzoate Validate inoculum viability. | FI (Toxicity) | Mineral Media + Inoculum + This compound + Benzoate | Check if target inhibits bacteria. |
-
Data Processing:
-
Record pressure drop daily for 28 days.
-
Calculate Biological Oxygen Demand (BOD).
-
Pass Criteria: >60% ThOD (Theoretical Oxygen Demand) within a 10-day window.
-
Visualization: OECD 301F Workflow
Figure 2: Logical workflow for determining ready biodegradability using manometric respirometry.
References
-
OECD. (1992).[3][4][5] Test No. 301: Ready Biodegradability.[4] OECD Guidelines for the Testing of Chemicals, Section 3.[5][6] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6947, 2-Nitrophenol. (Analogous degradation data). [Link]
-
Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds.[2] Annual Review of Microbiology. (Mechanistic grounding for nitro-reduction pathways). [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.[Link]
Sources
- 1. Phenol, 2-nitro- (CAS 88-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 4. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 5. petroleumhpv.org [petroleumhpv.org]
- 6. xylemanalytics.com [xylemanalytics.com]
An In-depth Technical Guide to 2-Nitrophenol (CAS Number 88-75-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenol (CAS 88-75-5), also known as ortho-nitrophenol, is a versatile organic compound that serves as a critical building block in numerous chemical syntheses.[1] Characterized by a phenol group with a nitro substituent at the ortho position, its unique chemical architecture imparts a range of useful properties and reactivities.[2][3] This guide provides a comprehensive overview of 2-nitrophenol, from its fundamental physicochemical properties to its applications in research and development, and concludes with a thorough assessment of its associated hazards and safety protocols.
Physicochemical Properties
2-Nitrophenol is a light yellow crystalline solid with a distinct aromatic odor.[3][4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₃ | [5] |
| Molecular Weight | 139.11 g/mol | [3][5] |
| Melting Point | 43-47 °C | [1][6] |
| Boiling Point | 214-216 °C | [4][6] |
| Density | 1.495 g/cm³ at 20 °C | [4][7] |
| Solubility in Water | Approx. 2 g/L at 25 °C | [2][4] |
| Vapor Pressure | 1 mmHg at 49.3 °C | [4] |
| pKa | 7.23 | [3] |
| log Pow (Octanol-Water Partition Coefficient) | 1.77 - 1.8 | [3][7] |
| Flash Point | 100.5 °C (closed cup) | [5][7] |
| Autoignition Temperature | 485 - 550 °C | [7][8] |
Due to its relatively low melting point, 2-nitrophenol may exist as a solid, liquid, a solidified melt, or a supercooled melt under various conditions.[9] It is sparingly soluble in water but demonstrates good solubility in organic solvents.[4][10]
Synthesis and Reactivity
Industrial Production
The primary industrial synthesis of 2-nitrophenol involves the hydrolysis of 2-chloronitrobenzene. This process is typically carried out by heating 2-chloronitrobenzene with an aqueous sodium hydroxide solution under pressure at elevated temperatures (e.g., 170 °C).[11] Subsequent acidification of the resulting solution yields 2-nitrophenol.[11]
Chemical Reactivity
The reactivity of 2-nitrophenol is governed by the interplay between the hydroxyl (-OH) and nitro (-NO₂) functional groups on the aromatic ring. The nitro group enhances the acidity of the phenolic proton and activates the ring towards nucleophilic substitution, while the hydroxyl group can participate in a variety of reactions.
It is stable under normal conditions but is incompatible with strong bases, strong oxidizing agents, strong acids, and lead.[2][11][12] In its molten form, it can react violently with strong alkalis like potassium hydroxide.[2][13] Furthermore, its reaction product with chlorosulfuric acid can decompose violently at room temperature.[2][13]
Applications in Research and Synthesis
2-Nitrophenol is a valuable precursor and intermediate in a wide range of synthetic applications, particularly in the pharmaceutical and dye industries.[1][14][15]
Key Applications:
-
Dye and Pigment Synthesis: It is a fundamental intermediate in the production of various dyes and paint colorings.[4][14][15]
-
Pharmaceutical Synthesis: 2-Nitrophenol is a starting material for more complex molecules, including active pharmaceutical ingredients.[1][14][16] For instance, it is a precursor in the synthesis of a 1,4-benzoxazine derivative used in the total synthesis of the antimicrobial agent levofloxacin.[17]
-
Agrochemicals: It is utilized in the manufacturing of fungicides and pesticides.[4][14][18]
-
Rubber Chemicals: The compound plays a role in the synthesis of chemicals that enhance the properties of rubber products.[4][14]
-
Analytical Chemistry: In a 2% alcohol solution, 2-nitrophenol functions as a pH indicator, changing from colorless at pH 5.0 to yellow at pH 7.0.[1][2] It is also used as a reagent in tests for glucose.[1]
-
Corrosion Inhibition: It can act as a corrosion inhibitor for aluminum-copper alloys.[2][10]
-
Advanced Materials: It is employed in the preparation of heterodiazocines, which are potential photochromic compounds with applications in photopharmacology and functional materials.[17] It can also be used as a precursor in synthesizing chemosensors for detecting ions like Hg²⁺.[17]
Analytical Methodologies
The detection and quantification of 2-nitrophenol in various matrices are crucial for both quality control and environmental monitoring. Standard analytical methods include:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or an electron capture detector (ECD), GC is a common method for analyzing 2-nitrophenol in water samples, with detection limits in the sub-microgram per liter range.[3]
-
Gas Chromatography-Mass Spectrometry (GC/MS): This technique provides high sensitivity and specificity for the analysis of 2-nitrophenol in solid waste, soils, and groundwater.[3]
A typical workflow for the analysis of 2-nitrophenol in environmental samples is illustrated below.
Caption: Generalized workflow for 2-nitrophenol analysis.
Hazard Assessment and Safety Protocols
A thorough understanding of the hazards associated with 2-nitrophenol is paramount for its safe handling in a laboratory or industrial setting.
GHS Classification
2-Nitrophenol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H312: Harmful in contact with skin.[7]
-
H315: Causes skin irritation.[19]
-
H319: Causes serious eye irritation.[19]
-
H332: Harmful if inhaled.[7]
-
H410: Very toxic to aquatic life with long lasting effects.[7][20]
The corresponding pictograms are GHS07 (Exclamation Mark) for acute toxicity and irritation, and GHS09 (Environment) for aquatic toxicity.[19][20]
Toxicological Profile
-
Acute Toxicity: 2-Nitrophenol is harmful if swallowed, inhaled, or absorbed through the skin.[7][12][21] Inhalation or ingestion can lead to symptoms such as headache, drowsiness, nausea, and cyanosis (a blue discoloration of the skin and mucous membranes).[11]
-
Skin and Eye Irritation: It is irritating to the skin and can cause serious eye irritation.[19][21]
-
Methemoglobinemia: A dose-dependent increase in the formation of methemoglobin has been observed in animal studies after oral exposure, which reduces the oxygen-carrying capacity of the blood.[3]
-
Chronic Toxicity: There is limited information available on the chronic toxicological effects of 2-nitrophenol.[3]
-
Carcinogenicity and Mutagenicity: Available data does not meet the criteria for classification as a carcinogen or mutagen.[21]
Environmental Fate and Ecotoxicity
2-Nitrophenol is considered to have moderate acute and chronic toxicity to aquatic life.[14] It is very toxic to aquatic organisms and can cause long-lasting effects in the aquatic environment.[7][20]
The environmental fate of 2-nitrophenol is influenced by several factors. It has moderate to very high mobility in soil.[3] Biodegradation is a significant degradation pathway, with microorganisms such as Pseudomonas putida capable of breaking it down into less harmful substances like nitrite and catechol.[2][4] In groundwater, it has a half-life of approximately 13.86 days.[4] Photolysis and biodegradation are also important fate processes in water.[22]
Recommended Safety and Handling Procedures
Adherence to strict safety protocols is essential when working with 2-nitrophenol.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles with side protection are mandatory.[19]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[19]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[20]
-
Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area.[20]
Handling and Storage
-
Ventilation: Ensure good ventilation of the work station.[20]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[20] Do not get in eyes, on skin, or on clothing.[20] Do not eat, drink, or smoke when using this product.[20]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[15][20] Keep containers tightly closed.[20] Store in the dark.[2][11]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[20]
-
Skin Contact: Wash the affected area with plenty of water.[20] Remove contaminated clothing and wash it before reuse.[20]
-
Eye Contact: Rinse cautiously with water for several minutes.[20] Remove contact lenses if present and easy to do. Continue rinsing.[20] If eye irritation persists, seek medical attention.[20]
-
Ingestion: Rinse mouth.[20] Call a poison center or doctor if you feel unwell.[20]
Spill and Disposal Procedures
-
Spill Response: In case of a spill, remove all sources of ignition.[13] Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[13] Use absorbent paper dampened with ethanol to clean up any remaining material.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][9]
The following diagram outlines the key hazard response actions.
Caption: Hazard response flowchart for 2-nitrophenol exposure.
Conclusion
2-Nitrophenol is a compound of significant industrial and research importance. Its utility as a chemical intermediate is well-established, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. However, its hazardous properties necessitate a comprehensive understanding and strict adherence to safety protocols to mitigate risks to human health and the environment. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with 2-nitrophenol safely and effectively.
References
-
Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety. (2025-04-02). Retrieved from [Link]
-
2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem. Retrieved from [Link]
-
2-NITROPHENOL EXTRA PURE - Loba Chemie. Retrieved from [Link]
-
Safety Data Sheet: 2-Nitrophenol - Carl ROTH. Retrieved from [Link]
-
Understanding 2-Nitrophenol (CAS 88-75-5): Properties and Applications for R&D. (2026-01-29). Retrieved from [Link]
-
US Environmental Protection Agency Office of Toxic Substances - 2-Nitrophenol. (1988-07-21). Retrieved from [Link]
-
2 - Safety data sheet. (2023-08-02). Retrieved from [Link]
-
Toxicological Profile for Nitrophenols - ATSDR - CDC. Retrieved from [Link]
-
Nitrophenols | ToxFAQs™ | ATSDR - CDC. Retrieved from [Link]
-
Nitrophenols. (2001-06-11). Retrieved from [Link]
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88-75-5 - ChemBK. Retrieved from [Link]
-
2-nitrophenol - 88-75-5, C6H5NO3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
2-Nitrophenol - EZGC Method Translator. Retrieved from [Link]
-
Analytical Analyte - Keika Ventures. Retrieved from [Link]
-
2-Nitrophenol, 500 g, CAS No. 88-75-5 | pH Indicators - Carl ROTH. Retrieved from [Link]
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Methodological & Application
Environmental Fate & Degradation Kinetics of 2-Nitrophenetole
A Mechanistic Technical Guide for Research & Development
Executive Summary
2-Nitrophenetole (CAS: 610-67-3), also known as 1-ethoxy-2-nitrobenzene, represents a distinct class of nitroaromatic ethers used primarily as intermediates in the synthesis of azo dyes and pharmaceuticals (e.g., historically in the phenacetin supply chain). Unlike its phenolic analogs, the ethyl ether linkage confers increased lipophilicity and alters its degradation kinetics.
This guide synthesizes the physicochemical drivers, abiotic transformation mechanisms, and biotic metabolic pathways that dictate the compound's environmental persistence. It is designed to assist Senior Scientists in designing valid fate studies and interpreting regulatory data.
Physicochemical Drivers of Fate
The environmental trajectory of this compound is governed by its partitioning coefficients. Unlike 2-nitrophenol, the ethoxy group prevents the formation of intramolecular hydrogen bonds with the nitro group, altering its solubility and volatility profile.
Table 1: Physicochemical Profile & Environmental Implications
| Property | Value (Experimental/Est.) | Environmental Significance |
| Molecular Structure | C₈H₉NO₃ | Ethyl ether linkage increases steric bulk vs. phenol.[1] |
| Molecular Weight | 167.16 g/mol | Moderate mobility potential. |
| Log Kow (Octanol/Water) | 2.18 – 2.45 (Est.) | Bioaccumulation: Moderate potential. Higher than 2-nitrophenol (1.79) due to lack of ionization. |
| Water Solubility | ~180 mg/L (25°C) | Transport: Sufficient solubility for aquatic transport; requires dilution for biodegradation assays. |
| Henry’s Law Constant | ~1.8 × 10⁻⁵ atm-m³/mol | Volatility: Moderate volatility from water surfaces; subject to atmospheric transport. |
| pKa | N/A (Non-ionizable) | pH Independence: Unlike phenols, speciation does not change with environmental pH (pH 4–9). |
Technical Insight: The absence of an acidic proton (pKa) means this compound remains neutral across all environmental pH ranges. This maximizes its sorption to organic carbon (Koc) compared to ionized phenols, making sediment sorption a critical sink.
Abiotic Degradation Mechanisms
Before biological systems intervene, abiotic factors—specifically light and water—act on the molecule.
Hydrolysis
The aromatic ether linkage (Ar–O–R) is kinetically stable under standard environmental conditions (pH 5–9). Hydrolysis is not a significant degradation pathway for this compound unless subjected to extreme acid/base catalysis at elevated temperatures.
Photolysis (The Dominant Abiotic Sink)
Nitroaromatics are chromophores that absorb UV light (300–400 nm). This compound undergoes direct photolysis via a nitro-nitrite rearrangement .
-
Mechanism: Excitation of the nitro group leads to an intramolecular oxygen transfer to the ortho-position (the ethoxy group or the ring carbon).
-
Primary Product: Formation of 2-Nitrophenol (via photo-dealkylation) and acetaldehyde.
-
Secondary Reactions: In the presence of nitrate ions (common in agricultural runoff), hydroxyl radicals (
) accelerate oxidation.
Biotic Transformation Pathways
Biodegradation is the ultimate sink. The pathway bifurcates based on oxygen availability.
Aerobic Pathway (Oxidative Dealkylation)
In oxygen-rich environments (surface waters, topsoil), bacteria (e.g., Pseudomonas sp.) attack the ether bond first.
-
O-Dealkylation: Monooxygenases cleave the ethyl group, releasing acetaldehyde and yielding 2-Nitrophenol .
-
Ring Fission: The resulting 2-Nitrophenol is further hydroxylated to Catechol (releasing nitrite), which then undergoes ortho- or meta-cleavage to enter the TCA cycle.
Anaerobic Pathway (Nitro-Reduction)
In anoxic sediments or groundwater, the ether bond is stable, but the nitro group is highly electrophilic.
-
Nitro-Reduction: Nitroreductases sequentially reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂).
-
End Product: 2-Phenetidine (2-ethoxyaniline). This metabolite is more toxic and persistent than the parent compound under anaerobic conditions.
Visualization: Degradation Network
The following diagram illustrates the competitive degradation pathways.
Figure 1: Bifurcated degradation pathway showing aerobic mineralization vs. anaerobic formation of toxic amines.[2]
Experimental Protocol: Manometric Respirometry
To validate the aerobic pathway, the OECD 301F (Manometric Respirometry) test is the gold standard for volatile/semi-volatile compounds like this compound.
Why OECD 301F?
-
Closed System: Prevents loss of this compound due to volatility (unlike the Open Bottle 301D).
-
Direct Measurement: Measures O₂ consumption directly via pressure drop (CO₂ is absorbed), providing real-time kinetic data.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Source activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).
-
Adjust suspended solids to 30 mg/L in the final mixture.
-
-
Test System Setup (OxiTop® or similar):
-
Test Volume: 250 mL – 500 mL flasks.
-
Temperature: 22°C ± 1°C (Thermostatically controlled).
-
Absorbent: Place two NaOH pellets in the headspace quiver to absorb evolved CO₂.
-
-
Flask Matrix:
Flask ID Contents Purpose FT (Test) Mineral Media + Inoculum + This compound (100 mg/L) Measure biodegradation of target. FB (Blank) Mineral Media + Inoculum Measure endogenous respiration. FC (Reference) Mineral Media + Inoculum + Sodium Benzoate Validate inoculum viability. | FI (Toxicity) | Mineral Media + Inoculum + This compound + Benzoate | Check if target inhibits bacteria. |
-
Data Processing:
-
Record pressure drop daily for 28 days.
-
Calculate Biological Oxygen Demand (BOD).
-
Pass Criteria: >60% ThOD (Theoretical Oxygen Demand) within a 10-day window.
-
Visualization: OECD 301F Workflow
Figure 2: Logical workflow for determining ready biodegradability using manometric respirometry.
References
-
OECD. (1992).[3][4][5] Test No. 301: Ready Biodegradability.[4] OECD Guidelines for the Testing of Chemicals, Section 3.[5][6] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6947, 2-Nitrophenol. (Analogous degradation data). [Link]
-
Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds.[2] Annual Review of Microbiology. (Mechanistic grounding for nitro-reduction pathways). [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.[Link]
Sources
- 1. Phenol, 2-nitro- (CAS 88-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 4. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 5. petroleumhpv.org [petroleumhpv.org]
- 6. xylemanalytics.com [xylemanalytics.com]
Strategic Utilization of 2-Nitrophenetole: From SnAr Synthesis to High-Purity 2-Phenetidine Scaffolds
[1]
Executive Summary
2-Nitrophenetole (1-ethoxy-2-nitrobenzene) serves as a critical "masked" intermediate in pharmaceutical synthesis.[1] Its primary utility lies in its reduction to 2-phenetidine (2-ethoxyaniline), a highly nucleophilic aniline derivative that functions as a scaffold for various active pharmaceutical ingredients (APIs), particularly in the analgesic and antipyretic classes, as well as in modern fragment-based drug discovery (FBDD).[1]
This guide provides a rigorous technical workflow for the synthesis, purification, and downstream application of this compound. Unlike standard protocols, this note focuses on impurity control —specifically the suppression of toxic hydroxylamine intermediates during reduction—and the handling of the electron-rich ethoxy moiety.
Chemical Profile & Strategic Utility[2]
The ethoxy group in this compound is not merely a protecting group; it is often a permanent structural feature intended to modulate the lipophilicity (LogP) and metabolic stability of the final drug candidate.
| Property | Specification | Strategic Implication |
| CAS Number | 610-67-3 | Unique identifier for regulatory filing.[1] |
| Molecular Weight | 167.16 g/mol | Low MW allows for significant downstream functionalization while adhering to Lipinski's Rule of 5. |
| Electronic Effect | Ortho-Ethoxy (EDG) | The ethoxy group activates the benzene ring. Once reduced to the amine, the ortho position creates a "push-pull" electronic environment, increasing the nucleophilicity of the amine for subsequent coupling. |
| Key Hazard | Thermal Instability | Nitro compounds possess high decomposition energy. Ortho-substitution can accelerate decomposition via intramolecular pathways.[1] |
Upstream Synthesis: The SnAr Protocol
While this compound is commercially available, high-purity synthesis is often required to avoid trace isomers (3- or 4-nitrophenetole) that complicate downstream purification.[1] The most robust route is Nucleophilic Aromatic Substitution (SnAr) of 2-chloronitrobenzene.
Mechanism
The reaction proceeds via a Meisenheimer complex.[2] The strong electron-withdrawing nitro group at the ortho position activates the chlorine for displacement by the ethoxide nucleophile.
Protocol 1: SnAr Synthesis of this compound[1]
Reagents:
-
2-Chloronitrobenzene (1.0 eq)[1]
-
Sodium Ethoxide (1.1 eq, 21% wt in Ethanol)
-
Ethanol (Solvent, anhydrous)
Step-by-Step Methodology:
-
Charge: In a jacketed reactor, dissolve 2-chloronitrobenzene in anhydrous ethanol (5 vol).
-
Temperature Control: Cool the solution to 0–5 °C. The reaction is exothermic; precise thermal control is critical to prevent "runaway" conditions.
-
Addition: Add Sodium Ethoxide solution dropwise over 60 minutes, maintaining internal temperature <10 °C.
-
Reaction: Warm to reflux (78 °C) and hold for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).
-
Quench: Cool to 20 °C. Pour mixture into ice water (10 vol) to precipitate the product.
-
Isolation: Filter the yellow crystalline solid. Wash with cold water to remove NaCl.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace para-isomers.[1]
Validation Criteria:
-
Appearance: Yellow crystalline solid.[3]
-
Melting Point: 43–45 °C.
-
Purity (HPLC): >99.0% area.
The Gateway Transformation: Catalytic Hydrogenation
The reduction of the nitro group to the amine (2-Phenetidine) is the pivot point of this chemistry.
Critical Process Parameter (CPP): Hydroxylamine Accumulation Partial reduction of nitroarenes yields aryl hydroxylamines (Ar-NHOH).[1] These are not only genotoxic impurities (GTIs) but also thermally unstable. In ortho-substituted systems, steric hindrance can stall the reaction at the hydroxylamine stage.
Expert Insight: The addition of trace Vanadium compounds (e.g., Vanadium(V) oxide) or the use of specific Pt/C catalysts can accelerate the disproportionation of the hydroxylamine intermediate, ensuring a clean conversion to the amine [1].
Protocol 2: Catalytic Hydrogenation to 2-Phenetidine[1]
Reagents:
-
This compound (1.0 eq)[1]
-
5% Pd/C (0.02 eq metal loading, 50% wet)
-
Methanol (10 vol)
-
Hydrogen gas (3–5 bar)
Step-by-Step Methodology:
-
Inertion: Purge the autoclave with Nitrogen (3x) to remove Oxygen.
-
Loading: Charge this compound, Methanol, and Pd/C catalyst.
-
Pressurization: Charge Hydrogen to 3 bar.
-
Reaction: Heat to 40 °C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
Note: The reaction is highly exothermic. Dosage of H2 should be flow-controlled in large-scale setups.[1]
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.
-
QC Check: Test for residual hydroxylamine using HPLC.[4]
-
-
Workup: Filter catalyst over Celite (Keep wet to prevent pyrophoric ignition). Concentrate filtrate to yield 2-Phenetidine as a dark oil (oxidizes rapidly in air).[1]
-
Storage: Store under Nitrogen or use immediately.
Downstream Pharmaceutical Applications[1][2]
Once 2-Phenetidine is generated, it serves as a potent nucleophile for scaffold construction.[1]
Workflow Visualization
Figure 1: Synthetic pathway from raw material to pharmaceutical scaffolds.[1] Note the central role of 2-Phenetidine as the divergent point.
Application Case A: Urea Scaffold Synthesis
2-Phenetidine reacts rapidly with isocyanates to form urea derivatives, a common pharmacophore in kinase inhibitors (e.g., Sorafenib analogs).[1]
-
Reaction: 2-Phenetidine + R-N=C=O
1-(2-ethoxyphenyl)-3-R-urea.[1] -
Advantage: The ortho-ethoxy group provides intramolecular hydrogen bonding opportunities within the receptor pocket, often improving potency.
Application Case B: Sulfonamide Formation
Reaction with sulfonyl chlorides yields sulfonamides.
Safety & Critical Hazards
1. Methemoglobinemia: Both this compound and 2-Phenetidine are potent methemoglobin formers.[1] They oxidize hemoglobin to methemoglobin, preventing oxygen transport.
-
Control: All handling must occur in a fume hood. Double-gloving (Nitrile/Laminate) is mandatory.[1]
2. Thermal Runaway (Nitro Reduction): The hydrogenation of nitro compounds releases ~500 kJ/mol.
-
Control: Never load dry catalyst into a methanol/hydrogen atmosphere (ignition source). Always wet the catalyst with water or solvent first.
3. Azoxy/Azo Impurities: Incomplete reduction leads to colored azoxy dimers.
-
Control: Ensure full conversion. These impurities are difficult to remove by crystallization and often require column chromatography.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link][1]
- Ciba Specialty Chemicals. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.
-
Chemistry Stack Exchange. (2017). Reaction of 2-Bromo-1-chloro-4-nitrobenzene with sodium ethoxide. Retrieved from [Link]
Sources
- 1. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 2. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 3. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 2-Nitrophenetole via Steam Distillation
Abstract & Scope
This application note details the isolation of 2-Nitrophenetole (1-ethoxy-2-nitrobenzene) from a crude nitration mixture containing its isomer, 4-Nitrophenetole . While direct nitration of phenetole yields both isomers, the ortho isomer exhibits significant steam volatility due to the "ortho effect"—a phenomenon driven by steric inhibition of intermolecular associations and dipole moment cancellation. This guide provides a self-validating protocol for exploiting these physicochemical differences to achieve high-purity separation without complex chromatography.
Scientific Basis & Material Properties[1][2][3]
The Ortho-Effect and Steam Volatility
The separation relies on the distinct intermolecular forces governing the two isomers.
-
4-Nitrophenetole (Para): Possesses a symmetric structure allowing for efficient crystal lattice packing and strong intermolecular dipole-dipole attractions. This results in a higher melting point and negligible steam volatility.
-
This compound (Ortho): The proximity of the nitro and ethoxy groups creates steric strain and alters the net dipole moment. Unlike o-nitrophenol, o-nitrophenetole lacks an intramolecular hydrogen bond donor; however, its asymmetry and "compact" electron cloud prevent strong intermolecular association, rendering it volatile in steam (codistillation with water).
Physical Properties Data
| Property | This compound (Ortho) | 4-Nitrophenetole (Para) | Significance |
| CAS No. | 610-67-3 | 100-29-8 | Identification |
| Physical State (RT) | Yellow Oil / Low-melting Solid | Solid (Prisms) | Ortho is liquid in receiver |
| Melting Point | ~2–4 °C (Liquid at RT) | 60 °C | Para solidifies in residue |
| Boiling Point | ~267 °C | 283 °C | BP difference < 20°C makes simple distillation difficult; Steam distillation is superior. |
| Steam Volatility | High | Negligible | Basis of separation |
Experimental Configuration
Setup Logic
The apparatus is designed to maintain a constant supply of steam to the crude reaction mixture (organic phase) while preventing back-suction or superheating. An external steam generator is recommended over internal water addition for better rate control and to avoid charring the sensitive organic residue.
Workflow Diagram (Graphviz)
Figure 1: Schematic of the steam distillation workflow. The steam injection tube must extend below the surface of the organic layer in the distillation flask to ensure efficient mass transfer.
Detailed Protocol
Phase 1: Preparation
-
Quenching: If coming directly from nitration, quench the reaction mixture (typically H₂SO₄/HNO₃/Phenetole) into crushed ice to stop the reaction.
-
Pre-Purification (Optional but Recommended): Decant the aqueous acid layer. Wash the organic oil once with water to remove bulk acid. This prevents acid-catalyzed hydrolysis of the ether linkage during the high-temperature distillation.
-
Charging: Transfer the crude organic oil (mixture of o- and p-isomers) into a 3-neck Round Bottom Flask (RBF) .
-
Neck 1: Steam inlet tube (must reach the bottom of the flask).
-
Neck 2: Claisen adapter leading to the condenser.
-
Neck 3: Stopper or Thermometer (to monitor pot temp, though not strictly necessary if steam flow is constant).
-
Phase 2: Distillation
-
Steam Generation: Fill the external steam generator (can be a large RBF or a metal canister) 2/3 full with water. Add boiling chips.
-
System Heat: Begin heating the steam generator to a vigorous boil.
-
Critical Step: Simultaneously, heat the distillation flask (containing the crude oil) gently (approx 100–110°C) using an oil bath or heating mantle. This prevents the steam from condensing into the reaction flask and filling it with water (flooding).
-
-
Distillation: Open the screw clamp on the trap and connect the steam source. Once steam is flowing freely, close the clamp to force steam through the reaction mixture.
-
Observation:
-
The distillate will appear as a milky emulsion (turbid white/yellow). This indicates the o-nitrophenetole is co-distilling.
-
Endpoint: Continue distilling until the distillate runs clear (no oil droplets visible). This typically requires collecting a volume of distillate 3–5 times the volume of the initial organic layer.
-
Phase 3: Isolation & Purification
-
Extraction: Transfer the turbid distillate to a separatory funnel. The o-nitrophenetole may settle as a yellow oil at the bottom (Density > 1.0) or float depending on temperature/salinity.
-
Note: If the oil does not separate well, extract the aqueous distillate with Dichloromethane (DCM) (3 x 50 mL).
-
-
Drying: Combine organic extracts, wash with brine, and dry over Anhydrous Magnesium Sulfate (MgSO₄).
-
Concentration: Filter off the desiccant and remove the solvent via rotary evaporation.
-
Final Product: The resulting yellow oil is high-purity This compound .[1]
Phase 4: Recovery of Para-Isomer (Residue)
-
The residue remaining in the distillation flask contains 4-Nitrophenetole and tars.
-
Pour the hot residue into a beaker. Upon cooling, the crude 4-nitrophenetole will solidify.
-
Recrystallize from Ethanol to obtain pure 4-Nitrophenetole (MP ~60°C).
Quality Control & Validation
To ensure the protocol was successful, perform the following checks:
| Test | Method | Expected Result (2-NP) | Failure Mode |
| TLC | Silica Gel (Hexane:EtOAc 8:2) | Single spot, R_f ~0.6 (Higher than para) | Two spots indicate incomplete separation or carryover. |
| Refractive Index | Refractometer | n_D20 ≈ 1.540–1.545 | Deviation suggests solvent contamination or hydrolysis. |
| GC-MS | EI Source | M+ peak at 167 m/z | Presence of 139 m/z (Nitrophenol) indicates ether cleavage. |
Safety & Troubleshooting
-
Explosion Hazard: Nitro compounds can be unstable. Never distill the residue to dryness. Always leave a small amount of liquid in the pot.
-
Ether Cleavage: Prolonged heating in the presence of trace acid can cleave the ethoxy group, reverting the product to nitrophenol. Ensure the crude mix is acid-free before distillation.
-
Clogging: The p-isomer can solidify in the condenser if the cooling water is too cold or the pot temperature drops. If this happens, stop cooling water flow temporarily to melt the blockage.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for steam distillation of nitro-compounds).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7495, 4-Nitrophenetole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11386, 1-Ethoxy-2-nitrobenzene. Retrieved from [Link]
-
Org. Synth. (1928). Nitration of Phenol and analogues. Organic Syntheses, Coll. Vol. 1, p.404. (Foundational chemistry for ortho/para separation). [Link]
Sources
thin-layer chromatography (TLC) for separating nitrophenol isomers
An Application Guide to the Thin-Layer Chromatography (TLC) Separation of Nitrophenol Isomers
Authored by a Senior Application Scientist
This document provides a detailed methodology and scientific rationale for the separation of ortho-, meta-, and para-nitrophenol isomers using thin-layer chromatography (TLC). Designed for researchers, scientists, and professionals in drug development, this guide explains the fundamental principles governing the separation, offers a robust step-by-step protocol, and details methods for visualization and analysis.
Introduction: The Challenge of Isomer Separation
Nitrophenols are a class of organic compounds widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to the directing effects of the hydroxyl group in electrophilic aromatic substitution, the nitration of phenol typically yields a mixture of ortho- (2-nitrophenol) and para- (4-nitrophenol) isomers, with the meta- (3-nitrophenol) isomer formed in smaller quantities.[2] While structurally similar, these isomers exhibit distinct physical, chemical, and toxicological properties. Therefore, their accurate separation and identification are critical for quality control, environmental monitoring, and process optimization.
Thin-layer chromatography (TLC) offers a rapid, cost-effective, and efficient method for the qualitative analysis of these isomeric mixtures.[3][4] This application note elucidates the principles and provides a validated protocol for their successful resolution.
The Principle of Separation: Polarity and Hydrogen Bonding
The separation of nitrophenol isomers by normal-phase TLC on a polar stationary phase, such as silica gel, is governed by the differences in their polarity.[5] This difference is primarily dictated by the isomers' capacity for hydrogen bonding.
-
o-Nitrophenol: The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups allows for the formation of a strong intramolecular hydrogen bond. This internal bonding chelates the polar functional groups, reducing their availability to interact with the polar stationary phase. Consequently, o-nitrophenol behaves as the least polar isomer.[6]
-
p-Nitrophenol & m-Nitrophenol: Due to the spatial separation of their functional groups, these isomers cannot form intramolecular hydrogen bonds. Instead, they engage in intermolecular hydrogen bonding with the polar sites (silanol groups) of the silica gel stationary phase. The para isomer's linear symmetry results in a larger net dipole moment compared to the meta isomer, making it the most polar of the three.
This differential polarity leads to a predictable elution order: the least polar o-nitrophenol travels the farthest up the TLC plate (highest Rf value), while the most polar p-nitrophenol adheres most strongly to the stationary phase and travels the shortest distance (lowest Rf value).[2]
Experimental Protocol: A Validated Methodology
This protocol provides a self-validating system by running individual isomer standards alongside the unknown mixture, allowing for direct comparison and unambiguous identification.
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates
-
Standards: o-nitrophenol, m-nitrophenol, p-nitrophenol
-
Sample: Mixture of nitrophenol isomers
-
Solvents (HPLC Grade):
-
n-Hexane
-
Dichloromethane
-
n-Propanol
-
Ethyl Acetate
-
Methanol (for sample preparation)
-
-
Apparatus:
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
Fume hood
-
UV lamp (254 nm)
-
Heating plate or oven
-
Glass jars/sprayers for visualization reagents
-
Step-by-Step Procedure
Step 1: Preparation of Solutions
-
Prepare 1% (w/v) stock solutions of o-nitrophenol, m-nitrophenol, p-nitrophenol, and the unknown mixture in methanol.
-
Ensure all solids are fully dissolved. A concentration of about 1% is generally effective; overly concentrated solutions can lead to spot tailing and poor separation.
Step 2: Preparation of the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil and ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[7]
-
Mark four equidistant points along the origin line for sample application. Label them 'O' (ortho), 'M' (meta), 'P' (para), and 'Mix' (mixture).
Step 3: Spotting the Plate
-
Using a clean capillary tube for each solution, apply a small spot of each standard and the mixture to its designated point on the origin line.
-
To keep spots small and concentrated, touch the capillary to the plate briefly and allow the solvent to evaporate completely before reapplying if necessary. Large spots will result in poor resolution.
Step 4: Preparation of the Mobile Phase and Developing Chamber
-
Prepare the mobile phase. A highly effective solvent system is a mixture of n-hexane:dichloroethane:n-propanol in a 75:20:5 ratio (v/v/v) .[8] Alternative systems such as hexane:ethyl acetate (5:2) or dichloromethane:hexane (1:1) can also be used and optimized.[6][7]
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper partially submerged in the solvent along the chamber wall. Close the chamber with the lid and let it stand for 10-15 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of the separation.[7]
Step 5: Development of the TLC Plate
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the bottom edge is submerged in the mobile phase but the spots are above it.
-
Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.[4]
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
Step 6: Visualization of the Separated Spots
-
Allow the plate to dry completely in a fume hood.
-
Method A: Direct Observation & UV Light (Non-Destructive): Nitrophenols are often light yellow and may be visible directly. For enhanced visualization, place the dried plate under a UV lamp (254 nm). The compounds will appear as dark spots against the fluorescent green background of the plate.[9] Gently circle the spots with a pencil.
-
Method B: Chemical Staining (Destructive): For confirmation or if spots are faint, specific chemical visualization can be used. A highly sensitive method involves reduction of the nitro group followed by diazotization.[3]
-
Reduction: Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10-15 minutes. This reduces the -NO₂ group to an amino group (-NH₂).[3]
-
Diazotization & Coupling: After cooling, spray the plate with a 2% aqueous sodium nitrite solution, followed immediately by a spray of 10% β-naphthol in 10% aqueous sodium hydroxide. This sequence forms brightly colored (orange to red) azo dyes where the spots are located.[3]
-
Workflow Diagram
Caption: Workflow for the TLC separation and analysis of nitrophenol isomers.
Data Analysis and Interpretation
The primary quantitative measure in TLC is the Retention Factor (Rf) . It is a ratio, unique for a compound under specific conditions (stationary phase, mobile phase, temperature).
Calculation: Rf = (Distance traveled by the center of the spot from the origin) / (Distance traveled by the solvent front from the origin)
By comparing the Rf value of an unknown spot in the mixture to the Rf values of the pure standards run on the same plate, the component can be identified.
Expected Results
The separation should yield three distinct spots for the mixture, corresponding to the three isomers. The expected order of Rf values is: o-nitrophenol > m-nitrophenol > p-nitrophenol
Representative Data
The following table summarizes experimentally determined Rf values for the nitrophenol isomers using a specific mobile phase system.
| Isomer | Mobile Phase System | Stationary Phase | Rf Value |
| o-Nitrophenol | n-hexane:dichloroethane:n-propanol (75:20:5) | Silica Gel | 0.83[8] |
| m-Nitrophenol | n-hexane:dichloroethane:n-propanol (75:20:5) | Silica Gel | 0.45[8] |
| p-Nitrophenol | n-hexane:dichloroethane:n-propanol (75:20:5) | Silica Gel | 0.28[8] |
Conclusion
Thin-layer chromatography is a powerful and accessible technique for the effective separation of o-, m-, and p-nitrophenol isomers. The separation is reliably achieved based on the fundamental principles of polarity and the unique intramolecular hydrogen bonding capability of the ortho isomer. By following the detailed protocol outlined in this note, researchers can achieve clear and reproducible results, enabling confident identification of these isomers in a mixture.
References
-
Abu-Lafi, S., et al. (2020). A new bonded silica based on an amino acid derivative as a TLC stationary phase to solve nitrophenol structural isomerism and ibuprofen stereoisomerism. ResearchGate. Available at: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
-
Unknown. Chromatographic Methods of Analysis. SlideShare. Available at: [Link]
-
Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. ResearchGate. Available at: [Link]
-
Starek, M., & Zabiegała, B. (2017). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available at: [Link]
-
Al-Majthoub, M. M., et al. (2020). Retardation factors of p-, m-, and o-nitrophenol, and R(−)-, S(+)-ibuprofen. ResearchGate. Available at: [Link]
-
Unknown. Nitration of Phenol and Purification by Column Chromatography. CDN. Available at: [Link]
-
Chemistry - YouTube. (2021). To separate a mixture of o- and p-nitrophenol by Thin Layer Chromatography (TLC). Available at: [Link]
-
Unknown. Separation of a mixture of phenols by thin layer chromatography (TLC). Available at: [Link]
-
University of Toronto. CHEM 344 Thin Layer Chromatography. Available at: [Link]
-
Labster. TLC Separation Principles. Available at: [Link]
-
Sherma, J. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]
-
Lv, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy. Available at: [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
University of Rochester. Stains for Developing TLC Plates. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. ukessays.com [ukessays.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. theory.labster.com [theory.labster.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Advanced Application Note: Utilization of 2-Nitrophenetole in the Synthesis of Rubber Chemicals
Abstract
This technical guide details the strategic application of 2-Nitrophenetole (1-ethoxy-2-nitrobenzene) as a critical precursor in the synthesis of high-performance rubber additives. While the para-isomer (4-Nitrophenetole) is widely recognized for producing Ethoxyquin, the ortho-isomer (this compound) occupies a specialized niche in the production of guanidine-class vulcanization accelerators and quinoline-based antioxidants . This document provides validated protocols for the reduction of this compound to o-Phenetidine (2-Ethoxyaniline) and its subsequent conversion into 1,3-bis(2-ethoxyphenyl)guanidine , a potent accelerator for sulfur-vulcanized elastomers.
Strategic Overview: The Ortho-Isomer Advantage
In the rubber industry, the position of substituents on the aromatic ring dictates the steric and electronic properties of the final additive. This compound serves as the gateway to o-Phenetidine , which imparts unique solubility and reactivity profiles to rubber chemicals compared to its para-substituted counterparts.
Key Applications
-
Vulcanization Accelerators: Precursor to diarylguanidines (e.g., 1,3-bis(2-ethoxyphenyl)guanidine), which act as secondary accelerators to boost cure rates and modulus development.
-
Antioxidants/Stabilizers: Intermediate for substituted dihydroquinolines (o-ethoxy-TMQ analogs) that scavenge free radicals and prevent oxidative degradation in tire compounds.
-
Process Safety: The ethoxy group improves lipophilicity, enhancing the dispersion of the additive within the non-polar rubber matrix (NR, SBR, BR).
Chemical Pathway Visualization
The following diagram illustrates the transformation workflow from this compound to functional rubber chemicals.
Figure 1: Synthetic pathway from this compound to key rubber additives.
Module A: Reduction of this compound to o-Phenetidine
The first critical step is the selective reduction of the nitro group to an amine without cleaving the ether linkage. Catalytic hydrogenation is preferred over Bechamp reduction (Fe/HCl) for purity and waste minimization.
Protocol 1.0: High-Pressure Catalytic Hydrogenation
Objective: Synthesis of high-purity o-Phenetidine (>99%).
Reagents & Equipment[1]
-
Precursor: this compound (CAS: 610-67-3)
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet.
-
Solvent: Methanol or Ethanol (Anhydrous).
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel 316).
Step-by-Step Methodology
-
Charge Preparation: In a nitrogen-purged autoclave, dissolve this compound (1.0 eq) in Methanol (5 volumes).
-
Catalyst Addition: Add 5% Pd/C catalyst (0.5 - 1.0 wt% loading relative to substrate). Note: Handle wet catalyst under inert atmosphere to prevent ignition.
-
Hydrogenation:
-
Purge the vessel 3 times with
, then 3 times with . -
Pressurize to 5–10 bar (70–145 psi) with
. -
Heat to 50–60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
-
Reaction Monitoring: The reaction is exothermic. Monitor
uptake. Reaction is complete when uptake ceases (typically 2–4 hours). -
Work-up:
-
Cool to room temperature and vent
. -
Filter catalyst through a Celite bed (recover for recycling).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Distill the crude oil under vacuum (bp ~128°C at 15 mmHg) to obtain o-Phenetidine as a clear to pale yellow liquid.
Critical Process Parameter (CPP) Table
| Parameter | Range | Rationale |
| Temperature | 50–60°C | Balances rate vs. ether cleavage risk. |
| Pressure | 5–10 bar | Ensures sufficient H2 solubility. |
| Catalyst Loading | 0.5–1.0 wt% | Optimizes turnover frequency (TOF) vs. cost. |
| Stirring Speed | >800 rpm | Prevents H2 starvation at catalyst surface. |
Module B: Synthesis of Rubber Accelerator (Di-o-phenetidyl Guanidine)
Context: Guanidine accelerators are basic secondary accelerators. The ortho-ethoxy substitution provides steric hindrance that can delay scorch (premature vulcanization) compared to unsubstituted diphenylguanidine (DPG).
Protocol 2.0: Cyanogen Bromide Route
Mechanism: Nucleophilic attack of o-Phenetidine on the electrophilic carbon of cyanogen bromide forms the cyanamide intermediate, which condenses with a second mole of amine.
Reagents
-
Reagent: Cyanogen Bromide (CNBr) [Handle with extreme caution - severe poison].
-
Solvent: Toluene or Chlorobenzene.
-
Base: Sodium Hydroxide (NaOH).[1]
Step-by-Step Methodology
-
Cyanamide Formation:
-
Dissolve o-Phenetidine (2.0 eq) in Toluene.
-
Cool to 0–5°C. Slowly add Cyanogen Bromide (1.0 eq) solution dropwise.
-
Reaction:
-
-
Guanidine Formation:
-
Heat the mixture to reflux (110°C) for 4–6 hours. The cyanamide intermediate reacts with the remaining amine salt.
-
Reaction:
-
-
Neutralization:
-
Cool to room temperature.
-
Treat with 20% aqueous NaOH to liberate the free guanidine base.
-
-
Isolation:
-
Separate the organic layer. Wash with water until neutral pH.
-
Evaporate solvent to yield crude 1,3-bis(2-ethoxyphenyl)guanidine.
-
Recrystallization: Recrystallize from ethanol/water to obtain white crystals (MP approx. 160–165°C).
-
Module C: Synthesis of Quinoline Antioxidant
Context: Similar to the production of TMQ (2,2,4-trimethyl-1,2-dihydroquinoline) from aniline, o-Phenetidine can be condensed with acetone. The resulting ethoxy-substituted dihydroquinoline acts as a radical scavenger.
Protocol 3.0: Acid-Catalyzed Condensation
-
Setup: Reactor with Dean-Stark trap.
-
Reaction: Mix o-Phenetidine (1.0 eq) with Acetone (excess, ~4–6 eq) and a catalyst (e.g., p-Toluenesulfonic acid or Iodine).
-
Process: Heat to reflux (variable temp depending on pressure/acetone removal) for 12–24 hours, continuously removing water.
-
Polymerization: For oligomeric antioxidants, temperature is increased to 140°C to promote oligomerization.
-
Product: A dark amber, viscous liquid or resinous solid, used directly as a rubber antioxidant/antiozonant.
Safety & Handling (E-E-A-T)
-
This compound: Toxic if swallowed or inhaled. Potential methemoglobinemia inducer. Use full PPE (respirator, butyl rubber gloves).
-
Cyanogen Bromide: FATAL if inhaled. Hydrolyzes to release HCN. Must be handled in a certified fume hood with HCN detectors active.
-
Hydrogenation: High-pressure hydrogen presents an explosion hazard. Ensure autoclave is grounded and equipped with burst disks.
References
-
Synthesis of o-Phenetidine: PubChem Compound Summary for CID 7183, 2-Ethoxyaniline. National Center for Biotechnology Information (2025). Link
-
Rubber Accelerator Chemistry: Datta, R. N. (2002). "Rubber Curing Systems." Rapra Review Reports, Vol. 12, No. 12. Link (General reference for guanidine class).
-
Historical Patent on Phenetidine Accelerators: Rubber vulcanization process. US Patent 1777737A (1930). Link
-
Antioxidant Mechanisms: Ignatz-Hoover, F. (2014). "Antidegradants." Encyclopedia of Polymer Science and Technology. Link
-
Electropolymerization of o-Phenetidine: Facile fabrication and application of poly(ortho-phenetidine) nanocomposite. ResearchGate (2025).[4] Link
Sources
Application Notes and Protocols for the Synthesis of 2-Aminophenol from 2-Nitrophenetole
Introduction
The transformation of 2-nitrophenetole to 2-aminophenol is a synthetically valuable process in organic chemistry, yielding a crucial intermediate for the pharmaceutical, dye, and fine chemical industries. 2-Aminophenol serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and is a known reducing agent.[1] This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals, detailing a robust two-step protocol for this conversion. The procedure first involves the reduction of the nitro group of this compound to yield the intermediate, o-phenetidine (2-ethoxyaniline), followed by the cleavage of the ethyl ether to afford the final product, 2-aminophenol.
This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for reproducible results. All key claims and procedural steps are supported by authoritative references.
Reaction Overview: A Two-Step Approach
The overall transformation from this compound to 2-aminophenol involves two distinct chemical reactions:
-
Reduction of the Nitro Group: The nitro group (-NO₂) of this compound is reduced to an amino group (-NH₂), yielding o-phenetidine. This can be effectively achieved through catalytic hydrogenation or chemical reduction.
-
Cleavage of the Ethyl Ether: The ethyl ether linkage (-OCH₂CH₃) of the intermediate o-phenetidine is cleaved to reveal the hydroxyl group (-OH) of 2-aminophenol. This is typically accomplished using strong acids or Lewis acids.
Caption: Two-step synthesis of 2-Aminophenol from this compound.
PART 1: Detailed Experimental Protocols
This section outlines two reliable methods for the initial reduction of this compound and a standard procedure for the subsequent ether cleavage.
Protocol 1A: Catalytic Hydrogenation of this compound to o-Phenetidine
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Sigma-Aldrich | --- |
| Palladium on Carbon (10% Pd) | Catalyst | Acros Organics | Handle with care; pyrophoric when dry. |
| Ethanol | Anhydrous | Fisher Scientific | Solvent |
| Hydrogen Gas | High Purity | Airgas | Flammable gas; handle with appropriate safety measures. |
| Celite® | --- | MilliporeSigma | Filter aid |
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel for the hydrogenation apparatus, dissolve this compound (1 equivalent) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude o-phenetidine. The product can be further purified by distillation under reduced pressure if necessary.
Protocol 1B: Chemical Reduction of this compound to o-Phenetidine using Iron and Acetic Acid
Reduction of nitroarenes using iron in an acidic medium is a classic and cost-effective method.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Sigma-Aldrich | --- |
| Iron Filings | Fine | Alfa Aesar | Activated by washing with dilute HCl if necessary. |
| Acetic Acid | Glacial | VWR | Corrosive |
| Ethanol | 95% | Decon Labs | Solvent |
| Sodium Bicarbonate | Saturated Solution | --- | For neutralization |
| Ethyl Acetate | ACS Grade | --- | Extraction solvent |
| Anhydrous Sodium Sulfate | --- | --- | Drying agent |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron filings (3-5 equivalents) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Add a small amount of glacial acetic acid to the mixture to create an acidic environment.
-
Substrate Addition: Heat the mixture to reflux with vigorous stirring. Add a solution of this compound (1 equivalent) in ethanol dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the iron sludge. Wash the sludge with ethanol.
-
Neutralization and Extraction: Combine the filtrate and washings and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude o-phenetidine.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Cleavage of the Ethyl Ether of o-Phenetidine to 2-Aminophenol
Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers.[5][6]
Caption: Mechanism of BBr₃ mediated ether cleavage.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| o-Phenetidine | --- | (From Protocol 1) | --- |
| Boron Tribromide (1.0 M in CH₂Cl₂) | Reagent | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | --- | Solvent |
| Methanol | ACS Grade | --- | For quenching |
| Saturated Sodium Bicarbonate Solution | --- | --- | For neutralization |
| Hydrochloric Acid (1 M) | --- | --- | For pH adjustment |
| Ethyl Acetate | ACS Grade | --- | Extraction solvent |
| Anhydrous Sodium Sulfate | --- | --- | Drying agent |
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve o-phenetidine (1 equivalent) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.1-1.5 equivalents) dropwise via syringe. A precipitate may form during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃ and the boron-containing intermediates.
-
Work-up: Add water to the mixture and stir for 15-30 minutes. Separate the layers using a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Adjust the pH of the aqueous layer to ~7 with 1 M HCl before the final extraction if the product is suspected to be in the aqueous phase as a salt.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminophenol.
-
Purification: The crude product is often a solid and can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).[5] 2-Aminophenol is susceptible to oxidation, so it is advisable to work under an inert atmosphere during purification and to store the final product protected from light and air.[7]
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Reduction Method: Catalytic hydrogenation is generally preferred for its clean reaction profile and high yields. However, it requires specialized equipment. The iron/acetic acid reduction is a more accessible alternative, although the work-up can be more involved due to the formation of iron sludge. The choice between these methods often depends on the available resources and the scale of the reaction.
-
Catalyst Selection in Hydrogenation: Palladium on carbon is a highly active and versatile catalyst for the reduction of nitro groups. The catalyst loading is kept low (1-5 mol%) to balance reaction rate and cost.
-
Solvent Choice: Ethanol is a good solvent for both the starting material and the intermediate in the reduction step, and it is relatively benign. Anhydrous conditions are preferred in catalytic hydrogenation to prevent catalyst deactivation.
-
Ether Cleavage Reagent: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl ethers under mild conditions, which is crucial for preserving the sensitive amino and hydroxyl functionalities of the product.[8] The use of a solution of BBr₃ allows for better control of the addition and the exothermic reaction. Other reagents like hydroiodic acid (HI) can also be used, but BBr₃ often provides better yields and selectivity.[2][9]
-
Inert Atmosphere: The use of an inert atmosphere is critical during the handling of the Pd/C catalyst (to prevent fire) and during the purification and storage of 2-aminophenol (to prevent oxidation).[7]
Self-Validating System: Monitoring and Characterization
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is essential to determine the endpoint of the reaction and to avoid over-reduction or side reactions. For catalytic hydrogenation, monitoring hydrogen uptake provides a real-time indication of the reaction rate and completion.
-
Product Characterization: The identity and purity of the intermediate (o-phenetidine) and the final product (2-aminophenol) should be confirmed by standard analytical techniques such as:
-
Melting Point: 2-Aminophenol has a characteristic melting point of 174 °C.[1]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure of the products. Mass spectrometry will confirm the molecular weight.
-
PART 3: Visualization & Formatting
Quantitative Data Summary
| Parameter | Protocol 1A: Catalytic Hydrogenation | Protocol 1B: Fe/CH₃COOH Reduction | Protocol 2: Ether Cleavage |
| Substrate | This compound | This compound | o-Phenetidine |
| Key Reagents | H₂, 10% Pd/C | Fe, CH₃COOH | BBr₃ |
| Solvent | Ethanol | Ethanol/Water | Dichloromethane |
| Temperature | Room Temperature | Reflux | 0 °C to Room Temperature |
| Pressure | 1-4 atm H₂ | Atmospheric | Atmospheric |
| Reaction Time | 2-6 hours | 3-6 hours | 2-4 hours |
| Typical Yield | >90% | 70-85% | 80-95% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-aminophenol.
Safety Precautions
-
This compound: Handle with care. It is harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Aminophenol: May cause allergic dermatitis and methemoglobinemia. Handle with appropriate PPE. It is also light and air-sensitive.[8]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is in good working order and operate in a well-ventilated area. Palladium on carbon can be pyrophoric when dry; handle it as a slurry or under an inert atmosphere.
-
Boron Tribromide: BBr₃ is highly corrosive and reacts violently with water. Handle it in a fume hood using appropriate gloves and eye protection.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Charles, R. G., & Freiser, H. (1952). The purification of o-aminophenol. Journal of the American Chemical Society, 74(5), 1385–1385. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
- Mikšanová, M., Dračínská, H., Schmeiser, H. H., Frei, E., & Stiborová, M. (2004). O-demethylation of ortho-nitroanisole by human, rabbit and rat hepatic microsomes. General physiology and biophysics, 23(2), 209–221.
- Google Patents. (n.d.).
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. [Link]
-
PubChem. (n.d.). o-Phenetidine. [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]
-
Allen Career Institute. (n.d.). (A) Phenetole on cleavage with HI gives phenol & ethyl iodide (R) Phenetole is a mixed aromatic ether. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Chem-Station International Edition. (2024). O-Demethylation. [Link]
-
Master Organic Chemistry. (2015). Acidic cleavage of ethers (SN2). [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]
Sources
- 1. yang.chem.wisc.edu [yang.chem.wisc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. turito.com [turito.com]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep in Pearson+ [pearson.com]
- 9. (A) Phenetole on cleavage with HI gives phenol & ethyl iodide (R) Phenetole is a mixed aromatic ether [allen.in]
Troubleshooting & Optimization
troubleshooting peak tailing in HPLC analysis of 2-Nitrophenetole
Topic: Troubleshooting Peak Tailing in 2-Nitrophenetole Analysis Ticket ID: #NITRO-PH-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely experiencing peak asymmetry (
To solve this, we must first understand the molecule.[1] Unlike its cousin 2-Nitrophenol, This compound is an ether, not a phenol. It lacks an acidic proton at typical HPLC pH ranges. Therefore, the common advice to "adjust pH to suppress analyte ionization" does not apply directly to the molecule, but rather to the stationary phase .
Molecule Profile: this compound
| Property | Value/Characteristic | Chromatographic Implication |
| Structure | Benzene ring, -NO | Aromatic, hydrophobic, but with a strong local dipole.[2] |
| pKa | N/A (Neutral in pH 2–8 range) | pH buffers will not ionize the analyte, but they will affect the silica surface.[2] |
| LogP | ~2.2 (Estimated) | Moderately lipophilic; retains well on C18.[2] |
| Key Interaction | Dipole-Dipole / H-Bonding | The nitro group is electron-withdrawing and interacts with free silanols.[2] |
Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the root cause. Tailing is often a hardware issue disguised as a chemistry problem.
Figure 1: Diagnostic decision tree for isolating peak tailing sources. Follow the path to determine if the issue is mechanical (system) or chemical (method).
Technical Deep Dive: The "Why" Behind the Tailing
Scenario A: The Silanol Trap (Chemistry Issue)
Even though this compound is neutral, the nitro group (-NO
-
The Mechanism: The nitro group acts as a hydrogen bond acceptor or interacts via strong dipole moments with the protons of the free silanols.
-
The Result: A fraction of the analyte molecules "stick" to these sites longer than the bulk population, creating the "tail" on the chromatogram.
-
The Fix: You must suppress the silanols, not the analyte.
Scenario B: The Solvent Mismatch (Physical Issue)
This compound is very soluble in Acetonitrile (ACN) or Methanol (MeOH). Researchers often dissolve samples in 100% organic solvent to ensure solubility.
-
The Mechanism: If your mobile phase is 50:50 Water:ACN, but you inject in 100% ACN, the sample plug travels faster than the mobile phase at the column head. The band spreads before it even starts separating.
-
The Result: Peak fronting or tailing, often accompanied by "shoulders" or splitting.[3][4]
Troubleshooting Protocols
Protocol 1: Mobile Phase Optimization (Silanol Suppression)
Use this if the diagnostic tree points to "Chemistry Issue".
Objective: Mask free silanols on the column stationary phase.
-
Select the Right Column:
-
Do: Use a "Type B" (High Purity) silica column that is heavily end-capped . (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex).
-
Don't: Use standard silica or non-end-capped C18 columns.
-
-
Buffer Selection:
-
Although the analyte is neutral, run at pH 3.0 using a Phosphate or Formate buffer.
-
Why? At pH 3.0, surface silanols (pKa ~3.5–4.5) are protonated (Si-OH) rather than ionized (Si-O
).[2] This reduces the electrostatic interaction with the nitro group dipole.
-
-
Experimental Step:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes (adjust based on retention).
-
Protocol 2: Injection Solvent Matching
Use this if your peak looks "distorted" or split.[4]
Objective: Focus the analyte band at the head of the column.
-
Calculate Mobile Phase Strength: If your gradient starts at 10% Organic, your sample solvent should be
10% Organic. -
The "Sandwich" Injection (If solubility is low):
-
If this compound precipitates in water:[2]
-
Dissolve stock in 100% ACN.
-
Dilute 1:10 with water immediately before injection.
-
Limit Injection Volume: Reduce injection volume to < 5 µL.
-
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but it should be a last resort. TEA competes for the active silanol sites, effectively "blocking" them from the nitro group. However, TEA permanently alters some columns and is incompatible with LC-MS (signal suppression). Try a better end-capped column first.
Q: My USP Tailing Factor is 1.3. Is this a failure?
A: Not necessarily. While
Q: Why does 2-Nitrophenol tail less than this compound on my system? A: 2-Nitrophenol forms an intramolecular hydrogen bond between its own nitro and hydroxyl groups. This "ties up" the polar groups, making the molecule effectively less polar and less likely to interact with silanols. This compound lacks this internal H-bond, leaving the nitro group exposed to interact with the column.
Summary of Solutions
| Root Cause | Indicator | Primary Solution | Secondary Solution |
| Silanol Activity | Only this compound tails; other peaks (neutrals) are fine.[2] | Switch to End-capped C18; Lower pH to 3.0. | Add 5-10 mM TEA (if UV detection only). |
| Strong Solvent | Peak is broad/split; retention time is unstable.[2] | Dissolve sample in Mobile Phase A. | Reduce injection volume (< 2 µL). |
| Dead Volume | All peaks tail; efficiency (N) is low.[2] | Replace PEEK fittings; Check tubing length.[2] | Reverse flush column (if permitted).[2] |
| Mass Overload | Peak is triangular (shark fin) shape.[2] | Dilute sample 10x. | Use a column with higher carbon load.[2] |
References
-
USP General Chapter <621> Chromatography . United States Pharmacopeia.[5] (Defines Tailing Factor
and System Suitability limits). -
Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(10). (Authoritative guide on tailing mechanisms).
-
ChromAcademy . "HPLC Diagnostic Skills II – Tailing Peaks." (Troubleshooting specific to secondary interactions).
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for silanol acidity and end-capping mechanisms).
-
PubChem . "this compound Compound Summary." (Source for physical properties).[1][5][6][7][8][9][10][11][12][13]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Phenol, 2-nitro- (CAS 88-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. acdlabs.com [acdlabs.com]
- 4. support.waters.com [support.waters.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. scribd.com [scribd.com]
- 11. usp.org [usp.org]
- 12. mdpi.com [mdpi.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Phenol Nitration Temperature Control
Topic: Optimizing Temperature Control During Phenol Nitration
Ticket ID: PNL-NIT-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Tightrope
Welcome to the Technical Support Center. You are likely here because your phenol nitration yielded a black tarry mess, a runaway exotherm, or an inseparable mixture of isomers.
Phenol nitration is a classic Electrophilic Aromatic Substitution (EAS) , but it is deceptively difficult to control. The hydroxyl group (-OH) is a powerful activator, making the ring roughly 1,000 times more reactive than benzene. This hypersensitivity means temperature is not just a variable—it is the primary switch determining whether you get high-value intermediates or hazardous waste.
This guide treats your setup as a system that requires precise thermal engineering.
Module 1: Critical Thresholds (The "Red Zone")
Q: Why did my reaction turn black and boil over?
A: You likely triggered an autocatalytic oxidation cycle.
The Mechanism:
Phenol nitration is highly exothermic (
-
Oxidative Coupling: Nitric acid acts as an oxidant rather than a nitrating agent, converting phenol into quinones and biphenols. These polymerize into "tars" (black goo).
-
Autocatalysis: The reaction produces nitrous acid (
) as a byproduct. catalyzes further nitration and oxidation, creating a positive feedback loop (runaway) [1].
The Safety Limit:
-
Batch Reactor Limit:
(Internal temperature, not jacket temperature). -
Critical Warning: If internal temp hits 40^\circ\text{C} , immediate quenching is required to prevent explosive decomposition of nitrated byproducts (picric acid precursors).
Q: How do I stop a runaway reaction?
A: Emergency Quench Protocol. Do not rely on the jacket chiller alone—heat transfer is too slow during a runaway.
-
Stop Dosing: Cut the acid feed immediately.
-
Direct Quench: Dump crushed ice directly into the reactor (if compatible with solvent volume) or dump the reaction mass into a pre-staged ice-water quench tank.
-
Dilution: Water acts as a massive heat sink and dilutes the nitric acid, stopping the reaction mechanism.
Module 2: Regioselectivity & Yield (The "Fine-Tuning")
Q: How do I maximize the ortho-isomer?
A: Lower the temperature to exploit the "Chelation Effect."
At low temperatures (
-
Mechanism: The incoming electrophile coordinates with the oxygen of the phenol, guiding it to the closest position (ortho). This is the Intramolecular Hydrogen Bonding effect.
-
Temperature Shift: As temperature rises (
), thermal agitation breaks this weak coordination. Steric hindrance then becomes the dominant factor, pushing the nitro group to the para position [2].
Data: Temperature vs. Isomer Distribution (Typical Batch Results)
| Temperature | Ortho-Nitrophenol | Para-Nitrophenol | Poly-nitro/Tars |
| -10°C | 45% | 10% | < 5% |
| 5°C | 40% | 15% | 10% |
| 25°C | 30% | 25% | 25% (High Tar) |
| > 45°C | < 10% | 30% | > 50% (Runaway Risk) |
Module 3: Visualization of Pathways
The following diagram illustrates the bifurcation of reaction pathways based on temperature control.
Figure 1: Reaction pathway bifurcation. Note that low temperatures favor the chelation-controlled ortho-pathway, while high temperatures lead to oxidative degradation and poly-nitration.
Module 4: Standard Operating Procedure (SOP)
Protocol: Low-Temperature Mononitration of Phenol Objective: Maximize o-nitrophenol yield while preventing oxidation.
Equipment Setup
-
Reactor: Jacketed glass reactor (do not use simple round bottoms for scales >10g due to poor heat transfer surface area).
-
Thermal Control: Cryostat set to
(to maintain internal ). -
Sensing: Internal PT100 temperature probe (essential).
Reagent Preparation
-
Solution A (Substrate): Phenol dissolved in DCM or Acetic Acid (Solvent acts as a heat sink).
-
Solution B (Nitrating Agent): Dilute HNO3 (approx. 20-30%). Note: Avoid conc. HNO3 for mononitration to reduce oxidation risk.
The Reaction (The "Dosing" Phase)
-
Cool Solution A to
internal temperature. -
Crucial Step: Add Solution B dropwise.
-
The Rule of 5: Monitor the internal temperature. If it rises by 5°C , stop addition immediately. Allow the system to cool back to baseline before resuming.
-
Why? The rate of heat generation is exponential, but cooling is linear.[1] You must respect the heat transfer lag.
-
Quench & Workup
-
Once addition is complete, stir for 30 mins at
. -
Pour mixture into ice water (3x reaction volume).
-
Purification: Perform steam distillation.
-
o-Nitrophenol is steam volatile (due to internal H-bonding).[2]
-
p-Nitrophenol is NOT steam volatile (due to intermolecular H-bonding) and will remain in the pot [3].
-
Module 5: Advanced Troubleshooting (Flow Chemistry)
Q: I need to scale up, but the batch exotherm is unmanageable.
A: Switch to Continuous Flow Reactors.
Batch reactors suffer from a decreasing Surface-Area-to-Volume ratio (SA/V) as you scale up. Flow reactors (micro- or meso-fluidic) maintain a massive SA/V ratio, allowing for aggressive heat removal.
Flow Optimization Strategy:
-
Temperature: You can often run flow nitrations at 20-60°C safely because the residence time is seconds, not hours.
-
Benefit: The short residence time prevents the secondary reactions (oxidation/tars) from "catching up" to the main reaction [4].
Figure 2: Continuous flow setup allows for higher operating temperatures due to superior heat transfer and precise residence time control.
References
-
Runaway Reaction Hazards in Processing Organic Nitrocompounds. IChemE Symposium Series. Highlighting the autocatalytic role of nitrous acid and thermal instability of nitro-byproducts.
-
Electrophilic Substitution Reactions of Phenols. Byju's / Chemistry LibreTexts. Detailed mechanism of ortho-para directing groups and temperature influence on chelation.
-
Nitration of Phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. Standard academic protocol for temperature-controlled batch nitration and steam distillation workup.
-
Continuous Flow Nitration in Miniaturized Devices. Beilstein Journal of Organic Chemistry / NIH. Comparison of batch vs. flow thermal profiles and yield optimization.
Sources
common impurities in commercial 2-Nitrophenetole and their removal
Topic: Common Impurities in Commercial 2-Nitrophenetole and Their Removal Role: Senior Application Scientist / Technical Support Lead Audience: Researchers and Process Chemists
Technical Support Center: this compound Purity Guide
Status: Operational Ticket ID: #NP2-PUR-001 Subject: Troubleshooting Purity Issues in Commercial this compound (CAS: 610-67-3)
Introduction: The "Hidden" Contaminants
Commercial this compound (1-ethoxy-2-nitrobenzene) is a critical intermediate, often used in the synthesis of dyes (via 2-phenetidine) and pharmaceutical precursors. However, "98% purity" on a label often masks specific impurities that can derail downstream catalytic hydrogenation or coupling reactions.
Depending on the synthesis route used by your supplier—Ethylation of 2-Nitrophenol (Route A) or Nitration of Phenetole (Route B)—the impurity profile changes drastically. This guide addresses the three most common contaminants: the Isomer (4-Nitrophenetole), the Precursor (2-Nitrophenol), and Volatiles (Phenetole).
Module 1: Diagnostics & Identification
Q: My GC-MS shows a shoulder peak near the main product. Is this the para-isomer?
A: Likely, yes.[1] However, you must distinguish between the isomer and the precursor.
-
4-Nitrophenetole (The Isomer): Elutes close to the 2-isomer on non-polar columns. It is the dominant byproduct if your material was made via the nitration of phenetole.
-
2-Nitrophenol (The Precursor): Often appears if the material was made via ethylation. It has a distinct "phenolic" odor and is acidic.
Quick Diagnostic Table:
| Property | This compound (Target) | 4-Nitrophenetole (Impurity) | 2-Nitrophenol (Impurity) |
| State (25°C) | Liquid / Low-melt Solid | Solid (Crystalline) | Yellow Solid |
| Melting Point | ~2–4°C | ~58–60°C | ~44–45°C |
| Boiling Point | ~267°C | ~283°C | ~216°C |
| Acidity ( | Neutral | Neutral | ~7.2 (Weak Acid) |
| Solubility | Organic Solvents | Organic Solvents | Organic/Aqueous Base |
Module 2: Removing the "Isomer" (4-Nitrophenetole)
Q: I cannot separate the 4-isomer by distillation. The boiling points are too close. What do I do?
A: You are correct; fractional distillation is inefficient here due to the high boiling points and thermal degradation risks. You must exploit the Melting Point Differential .
The Science: this compound melts at ~2°C, while 4-Nitrophenetole melts at ~60°C. This massive gap allows for Melt Crystallization (or "Cold Filtration").
Protocol: The "Sweating" Technique
-
Chilling: Cool the crude mixture to approximately 10–15°C. At this temperature, the this compound remains liquid, while the 4-Nitrophenetole (and some 2-Nitrophenol) will crystallize or solidify.
-
Filtration: Filter the mixture through a coarse sintered glass funnel.
-
Tip: Do not use vacuum initially, or you may clog the filter. Use gravity filtration or positive pressure (nitrogen).
-
-
Washing (Optional): If the solid cake retains significant product, wash with a small amount of cold ethanol (-10°C). The para-isomer is less soluble in cold ethanol than the ortho-isomer.
Why this works: The high symmetry of the para isomer leads to better crystal packing and a higher melting point, making physical separation feasible without high heat.
Module 3: Removing the "Acid" (2-Nitrophenol)
Q: My hydrogenation catalyst (Pd/C or Raney Ni) is deactivating rapidly. Why?
A: You likely have unreacted 2-Nitrophenol .[1] Phenolic hydroxyl groups can coordinate with metal catalyst sites, poisoning them. Furthermore, if your subsequent reaction involves base, the phenol will consume it, altering stoichiometry.
Protocol: The Caustic Wash
Since this compound is an ether (neutral) and 2-Nitrophenol is acidic (
-
Dissolution: Dissolve your crude this compound in a non-miscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extraction: Wash the organic layer 2x with 10% NaOH (aq) .
-
Visual Cue: The aqueous layer will turn bright yellow/orange. This is the nitrophenolate anion .
-
-
Verification: Continue washing until the aqueous layer is colorless.
-
Neutralization: Wash the organic layer once with water, then once with brine (saturated NaCl) to remove residual base.
-
Drying: Dry over anhydrous
and evaporate the solvent.
Visualization of the Caustic Wash Logic:
Caption: Chemical separation workflow exploiting the acidity of the phenolic impurity.
Module 4: Summary of Purification Workflows
Q: I have a drum of "commercial grade" material. What is the standard operating procedure (SOP) to clean it?
A: Follow this decision tree. It prioritizes the removal of the most reactive impurities (phenols) first, followed by the physical separation of isomers.
Caption: Integrated purification logic for commercial grade this compound.
References & Authoritative Grounding
-
Physical Properties & Isomer Data:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788, this compound. Retrieved from .
-
Comparison of Isomers: PubChem Compound Summary for CID 7486, 4-Nitrophenetole. Retrieved from .
-
-
Synthesis & Impurity Profiles:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for nitration and alkylation purification protocols).
-
Mechanism of Phenol Separation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Acidity of phenols vs. ethers).
-
-
Safety & Handling:
-
Sigma-Aldrich Safety Data Sheet (SDS) for this compound. (Always consult the SDS for specific PPE requirements regarding nitro-compounds).
-
Sources
addressing matrix effects in environmental sample analysis of 2-Nitrophenetole
Subject: Troubleshooting Matrix Effects in Environmental Matrices (Soil, Wastewater, Sludge) Ticket ID: #NP-ENV-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely experiencing inconsistent recovery, signal suppression, or retention time shifts when analyzing 2-Nitrophenetole (1-ethoxy-2-nitrobenzene) in complex environmental samples.
Unlike its phenolic cousins (e.g., 2-Nitrophenol), this compound is a neutral nitro-aromatic ether . It does not possess an acidic proton (pKa is not applicable in the same way). This chemical distinction is the root cause of many matrix removal failures: users often treat it like a phenol, leading to inadvertent loss during base-wash cleanup steps or poor retention on wrong-mode SPE cartridges.
This guide addresses the three pillars of matrix interference: Diagnosis, Removal (Prep), and Compensation (Instrumental).
Module 1: Diagnostic Workflow
"Do I have a matrix effect, or is my extraction failing?"
Before altering your method, you must quantify the location of the loss. We use the Matuszewski Protocol to distinguish between Extraction Efficiency (RE) and Matrix Effect (ME).
The 3-Set Experimental Design
Prepare three sets of samples at the same target concentration (e.g., 50 ng/mL):
-
Set A (Neat Standard): Analyte in pure mobile phase/solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample, then spike the analyte into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte into the sample before extraction.
Calculations
| Metric | Formula | Interpretation |
| Matrix Effect (ME) | < 100%: Ion Suppression (Common in LC-MS)> 100%: Ion Enhancement100%: Clean extract | |
| Recovery (RE) | < 100%: Sample preparation loss (Analyte not eluting from SPE or degrading) | |
| Process Efficiency (PE) | The total yield of your method.[1] |
Diagnostic Logic Flow
Use the following logic to determine your next step.
Caption: Diagnostic logic tree derived from Matuszewski et al. (2003) to isolate ionization suppression from extraction loss.
Module 2: Sample Preparation (The First Line of Defense)
Issue: "My wastewater extracts are dark/dirty, and signal is suppressing." Root Cause: this compound is a neutral ether. If you use a generic "Acid/Base/Neutral" extraction, humic acids (in soil) or surfactants (in water) often co-extract.
Protocol: Optimized SPE for Nitro-Aromatic Ethers
Technique: Solid Phase Extraction (SPE) Sorbent Recommendation: Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., HLB or equivalent). Why? Silica-based C18 often suffers from pore collapse when drying, and retains humics too strongly.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Adjust sample pH to neutral (pH 7.0) .
-
Critical: Do NOT acidify to pH < 2 (as you would for phenols). Acidification protonates humic acids, making them neutral and causing them to co-extract with your target, leading to massive matrix effects. Keeping pH neutral keeps humics ionized (soluble in water) so they pass through the cartridge.
-
Add 5% Methanol to prevent wall adsorption.
-
-
Conditioning:
-
3 mL Methanol (activate pores).
-
3 mL Water (equilibrate).
-
-
Loading:
-
Load sample at 2-5 mL/min. Fast loading causes breakthrough.
-
-
Wash (The "Matrix Removal" Step):
-
Wash 1: 5% Methanol in Water (Removes salts/sugars).
-
Wash 2 (Crucial): 0.1M Sodium Carbonate (pH ~10).
-
Why? Since this compound is an ether, it is stable at high pH. This wash ionizes phenols and weak acids (matrix), washing them away while your neutral target stays on the cartridge.
-
-
Elution:
-
Elute with 3-5 mL Dichloromethane (for GC) or Acetonitrile (for LC).
-
Module 3: Instrumental Solutions
Issue: "I still see signal drift or tailing peaks."
Scenario A: LC-MS/MS (Ion Suppression)
Nitro-aromatics are electron-deficient. In Electrospray Ionization (ESI), they compete poorly against co-eluting matrix components.
-
Solution 1: Switch Ionization Source.
-
Solution 2: Internal Standard Selection.
-
Gold Standard: this compound-d5 (Isotopically labeled).
-
Alternative: Nitrobenzene-d5.
-
Avoid: 2-Nitrophenol-d4.[6] (Its retention time will shift differently than the ether if pH fluctuates).
-
Scenario B: GC-MS (Active Sites)
This compound can degrade or adsorb onto "active sites" (silanol groups) in the GC liner, especially if the matrix has deposited non-volatile dirt (the "Matrix Induced Response Enhancement" effect).
-
Solution 1: Liner Maintenance.
-
Use Ultra-Inert liners with wool.[1]
-
Change the liner every 20-30 soil injections.
-
-
Solution 2: Backflush.
-
Configure a post-run backflush to reverse flow and vent heavy matrix components (humics/lipids) that didn't elute, preventing them from baking onto the column head.
-
Frequently Asked Questions (FAQ)
Q1: I am analyzing this compound and 2-Nitrophenol simultaneously. How do I clean up the matrix?
-
Answer: You cannot use the "Base Wash" (Wash 2) described in Module 2, as it will wash away the Nitrophenol. You must use a Mixed-Mode Anion Exchange (MAX) cartridge.
-
Load at Neutral pH.
-
Wash with 5% Ammonia (elutes neutrals/ethers like this compound). Collect this fraction.
-
Elute the cartridge with acidified methanol (elutes the phenols).
-
Analyze the fractions separately or recombine.
-
Q2: My recovery is consistent (90%) but my sensitivity drops over the course of a run sequence. Why?
-
Answer: This is likely source contamination (LC-MS) or liner fouling (GC-MS), not extraction loss. The matrix is building up on the instrument.
-
Immediate Fix: Run a "blank" injection with high organic solvent between every 5 samples.
-
Long-term Fix: Improve the Wash step in your SPE (Module 2).
-
Q3: Can I use Liquid-Liquid Extraction (LLE) with DCM instead of SPE?
-
Answer: Yes, EPA Method 8270E allows LLE. However, LLE is prone to emulsion formation in wastewater. If you use LLE, you must dry the extract with Sodium Sulfate vigorously, as residual water will quench the ionization of nitro-compounds in GC-MS.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][7][8] SW-846.[1] [7]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
Sigma-Aldrich (Supelco). (2023). Guide to Solid Phase Extraction (SPE).[9]
Sources
- 1. nemc.us [nemc.us]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. unitedchem.com [unitedchem.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Trace Analysis of 2-Nitrophenetole
ICH M7 Compliant Method Development Guide
Status: Operational Ticket ID: 2NP-TRACE-DEV Assigned Specialist: Senior Application Scientist, Impurity Profiling Unit
Introduction: The Analytical Challenge
You are likely here because 2-Nitrophenetole (1-ethoxy-2-nitrobenzene) has been flagged as a potential mutagenic impurity (PGI) in your drug substance synthesis. Under ICH M7 (R2) guidelines, this requires control at trace levels—often single-digit ppm or ppb—based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
The Chemical Reality:
-
Structure: An ethoxy group ortho to a nitro group on a benzene ring.
-
Properties: Semi-volatile (BP ~267°C est.), lipophilic (LogP ~2.0), and prone to adsorption on active sites due to the nitro group.
-
The Trap: While GC-MS is the intuitive choice for nitro-aromatics, the high boiling point can cause carryover in headspace methods. Conversely, in LC-MS, the neutral character can lead to poor ionization efficiency in standard ESI modes.
This guide provides a self-validating roadmap to develop a robust quantitation method.
Module 1: Method Selection Strategy
Do not guess. Use this decision matrix to select the correct platform based on your Active Pharmaceutical Ingredient (API) properties.
Figure 1: Decision logic for selecting the analytical platform. Direct Liquid Injection GC-MS is the primary recommendation due to the semi-volatile nature of the target.
Module 2: Detailed Experimental Protocols
Protocol A: GC-MS (Direct Liquid Injection)
Recommended for thermally stable APIs. Provides superior separation of structural isomers.
The "Why" Behind the Parameters: Nitro-aromatics are notorious for adsorbing to active silanol groups, causing peak tailing. We use a highly inert column and a deactivated liner.
| Parameter | Setting | Rationale |
| Column | DB-Wax UI or VF-WAXms (30m x 0.25mm, 0.25µm) | Polar stationary phase interacts with the nitro group, separating it from the non-polar API matrix. |
| Inlet | Splitless (Pulse: 30 psi for 0.5 min) | Maximizes sensitivity for trace analysis. Pulsed injection reduces residence time in the hot inlet. |
| Liner | Ultra-Inert Single Taper with Wool | Wool increases surface area for vaporization but must be deactivated to prevent nitro-reduction. |
| Temp Program | 60°C (1 min) → 20°C/min → 240°C (hold 5 min) | Slow ramp not required; fast ballistic heating elutes the late-eluting this compound sharply. |
| Detection | MS (SIM Mode) | EI Source (70 eV). Target Ions: m/z 167 (M+), 139 (M-C2H4), 109. |
Critical Step:
-
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol in GC if possible, as it expands rapidly in the liner, potentially causing backflash.
Protocol B: LC-MS/MS (Triple Quadrupole)
Recommended for unstable APIs or when ultra-low LOQ (< 1 ppm) is required.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm | Sub-2-micron particles provide the resolution needed to separate the impurity from the massive API peak. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic pH stabilizes the ionization. Acetonitrile is preferred over Methanol for lower backpressure. |
| Ionization | APCI (Positive) or ESI (Positive) | Crucial: Nitro-aromatics often ionize poorly in ESI. APCI (Atmospheric Pressure Chemical Ionization) is better for neutral/semi-polar compounds like this compound. |
| Transitions | MRM Mode | Quantifier: 168.1 → 140.1 (Loss of Ethyl).Qualifier: 168.1 → 94.1. |
Module 3: Troubleshooting Center (FAQs)
Category: Sensitivity & Detection[1][2][3][4][5]
Q: I cannot reach the required LOQ (Limit of Quantitation). The signal-to-noise ratio is < 10.
-
Diagnosis: You are likely experiencing "Ion Suppression" from the API matrix or using the wrong ionization mode.
-
Solution:
-
Switch Ionization Source: If using ESI, switch to APCI . The charge transfer mechanism in APCI is less susceptible to matrix suppression and better for neutral nitro-compounds.
-
Divert the API: Use the diversion valve on your MS to send the flow to waste during the API elution window. This keeps the source clean.
-
Concentrate the Sample: If using GC, increase the injection volume to 2µL or use a solvent vent mode (Large Volume Injection - LVI).
-
Q: My calibration curve is non-linear at low concentrations.
-
Diagnosis: Adsorption. Trace this compound is sticking to the glass liner (GC) or the stainless steel tubing (LC).
-
Solution:
-
GC: Change the liner immediately. Use "Ultra-Inert" grade consumables.
-
LC: Passivate the system with 30% Phosphoric acid (offline) or switch to PEEK tubing / Bio-inert hardware.
-
Category: Selectivity & Interferences
Q: A peak co-elutes with this compound.
-
Diagnosis: Likely a structural isomer (e.g., 4-Nitrophenetole) or a matrix component.
-
Solution:
-
GC: Change stationary phase polarity. If using a WAX (polar) column, switch to a 5-Phenyl (non-polar) column. The elution order of ortho/para isomers often reverses between these phases.
-
LC: Adjust the organic modifier. Swap Acetonitrile for Methanol. The
interactions in Methanol can alter the selectivity of aromatic compounds.
-
Module 4: Workflow Visualization (Troubleshooting Logic)
Use this flowchart to diagnose method failures during validation.
Figure 2: Troubleshooting logic for common validation failures.
References & Authority
-
International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[1][2][3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6947, 2-Nitrophenol (structural analog).
-
U.S. Food and Drug Administration (FDA). Genotoxic Impurities: M7(R2) Assessment and Control.
-
Chromatography Online. Determination of Genotoxic Impurities in Pharmaceuticals.[4] (Discusses general strategies for nitro-aromatic trace analysis).
Disclaimer: This guide is for research and development purposes. All methods must be validated in your specific matrix according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 2-Nitrophenetole and 4-Nitrophenetole
Introduction
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of constitutional isomers is paramount. 2-Nitrophenetole and 4-Nitrophenetole, while sharing the same molecular formula (C₈H₉NO₃), exhibit distinct chemical behaviors dictated by the spatial arrangement of their functional groups. This guide provides an in-depth, objective comparison of their reactivity, grounded in the principles of physical organic chemistry. We will dissect the electronic and steric factors that govern their behavior in key reaction classes and provide a validated experimental protocol for empirical comparison.
The core of their differential reactivity lies in the interplay between the electron-donating ethoxy group (-OCH₂CH₃) and the electron-withdrawing nitro group (-NO₂). The ethoxy group is an activating, ortho, para-director for electrophilic aromatic substitution (EAS), while the nitro group is a deactivating, meta-director. Their relative positions—ortho in this compound and para in 4-nitrophenetole—create unique electronic and steric environments that profoundly influence reaction rates and regioselectivity.
Analysis of Electronic and Steric Effects
The reactivity of an aromatic ring is a function of its electron density and the accessibility of its reaction sites. Both isomers are subject to the competing electronic influences of their substituents.
-
4-Nitrophenetole: In this isomer, the activating ethoxy group and the deactivating nitro group are in a para relationship. The powerful +M (mesomeric) effect of the ethoxy group enriches the electron density at the carbons ortho to it (C2 and C6). The -M and -I (inductive) effects of the para-nitro group withdraw electron density from the ring, but its deactivating influence is felt most strongly at the ortho and para positions relative to itself. Crucially, the nitro group is planar with the benzene ring, allowing for maximum resonance-based electron withdrawal, which is key for activating the ring towards nucleophilic aromatic substitution (NAS) if a suitable leaving group is present.
-
This compound: The proximity of the bulky ethoxy and nitro groups at the ortho position introduces significant steric hindrance.[1][2] This "buttressing effect" can force the nitro group to twist slightly out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance.[3] This misalignment reduces the efficacy of its -M effect, making it a less potent deactivator compared to its counterpart in the 4-isomer. The primary sites of activation by the ethoxy group are its ortho (C6) and para (C4) positions. However, the C6 position is sterically crowded by the adjacent ethoxy group itself.
Logical Relationship: Substituent Effects on Reactivity
The following diagram illustrates the logical flow of how substituent properties influence the final reaction outcome.
Caption: Logical flow from substituent properties to reaction outcome.
Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[4] The dominant activating group, the ethoxy substituent, will direct incoming electrophiles to the ortho and para positions relative to it.
-
4-Nitrophenetole: The positions ortho to the ethoxy group (C2, C6) are the most activated and are chemically equivalent. These positions are also meta to the deactivating nitro group, which is a favorable arrangement. Steric hindrance is minimal. Therefore, electrophilic attack is strongly favored at the C2 and C6 positions.
-
This compound: The position para to the ethoxy group (C4) is highly activated and sterically accessible. The other ortho position (C6) is also electronically activated but is significantly hindered by the adjacent ethoxy group. Consequently, electrophilic attack will overwhelmingly occur at the C4 position.
Comparative Reactivity: Overall, 4-nitrophenetole is predicted to be more reactive towards electrophiles than this compound. This is because the two available reaction sites in the 4-isomer are sterically unhindered, and the coplanarity of the nitro group provides a more significant deactivating effect in the ground state, which is overcome by the strong activation from the ethoxy group. In the 2-isomer, potential steric inhibition of resonance slightly lessens the nitro group's deactivation, but the steric hindrance at the C6 position effectively limits the number of productive reaction sites to one (C4).
Visualization of EAS Intermediates
The stability of the cationic intermediate (sigma complex) determines the reaction pathway. The most stable intermediate is the one that allows for the most effective delocalization of the positive charge.
Sources
Comparative Validation Guide: Analytical Quantification of 2-Nitrophenetole
Executive Summary
2-Nitrophenetole (1-ethoxy-2-nitrobenzene) is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including phenetidine derivatives. Due to the presence of the nitro group and the ethoxy functionality, it presents unique analytical challenges: it is structurally similar to its isomer 4-nitrophenetole and possesses moderate polarity that complicates retention on standard stationary phases.
This guide validates a High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method as the optimal "Product" for routine quality control (QC) and impurity quantification. While alternative methods like LC-MS/MS offer higher sensitivity, this guide demonstrates that for standard impurity limits (ICH Q3A/B thresholds of 0.05% - 0.15%), HPLC-UV provides the superior balance of robustness, cost-efficiency, and ease of validation.
Performance Snapshot: HPLC-UV vs. Alternatives
| Feature | HPLC-UV (Recommended) | LC-MS/MS | GC-FID |
| Primary Use Case | Routine QC, Impurity Profiling (>0.05%) | Trace Analysis (Genotoxic Impurities < ppm) | Volatile Solvent/Reagent Analysis |
| Specificity | High (with optimized gradient) | Very High (Mass separation) | Moderate (Thermal degradation risk) |
| Robustness | Excellent (High tolerance to matrix) | Moderate (Matrix effects/Ion suppression) | Good |
| Cost per Run | Low | High | Low |
| Isomer Resolution | Achieved via Stationary Phase Selectivity | Achieved via Mass + Chromatography | Achieved via Boiling Point/Polarity |
Method Selection Strategy
Selecting the correct analytical platform is the first step in validation. The following decision tree illustrates the logical pathway for choosing HPLC-UV over LC-MS or GC for this compound.
Figure 1: Analytical Method Selection Decision Tree. HPLC-UV is selected for standard impurity profiling due to stability concerns with GC and cost/complexity constraints of LC-MS.
The Validated "Product": Optimized HPLC-UV Protocol
This protocol is designed to satisfy ICH Q2(R2) requirements. The critical critical quality attribute (CQA) of this method is the separation of this compound from its structural isomer, 4-Nitrophenetole.
Mechanistic Rationale
-
Stationary Phase (C18): The ethoxy group imparts sufficient hydrophobicity for Reverse Phase (RP) retention. A C18 column with high carbon load is chosen to maximize interaction differences between the ortho (2-nitro) and para (4-nitro) isomers.
-
Mobile Phase (Water/Acetonitrile): Acetonitrile (ACN) is preferred over Methanol to reduce system backpressure and improve peak symmetry for nitro-aromatics.
-
Detection (270 nm): The nitro group exhibits a strong charge-transfer band (B-band) in this region. While 2-nitrophenol shifts bathochromically in base, the ether (phenetole) is pH-independent, making 270 nm a robust, pH-stable wavelength.
Step-by-Step Methodology
Equipment: Agilent 1260 Infinity II or equivalent (Waters Alliance). Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Preparation of Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Acidification suppresses silanol activity, sharpening peaks).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic elution 50:50 (A:B).
-
-
Standard Preparation:
-
Dissolve 10 mg of this compound Reference Standard in 10 mL ACN (Stock: 1000 ppm).
-
Dilute to working concentration (e.g., 10 ppm) using Mobile Phase.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C (Controlled temperature is vital for reproducible isomer separation).
-
Detection: UV at 270 nm (Reference: 360 nm).
-
Validation Data & Performance Metrics
The following data represents typical validation results expected under ICH Q2(R2) guidelines.
Specificity (Isomer Resolution)
The ability to distinguish the analyte from 4-Nitrophenetole is the primary specificity test.
-
Theoretical Basis: 4-Nitrophenetole has a larger dipole moment (para-substitution) compared to this compound (ortho-substitution). In Reverse Phase, the more polar 4-isomer typically elutes earlier than the less polar 2-isomer.
-
Acceptance Criteria: Resolution (
) > 2.0 between isomers.
| Component | Retention Time (min) | Resolution ( | Tailing Factor |
| 4-Nitrophenetole | 4.2 | N/A | 1.1 |
| This compound | 5.8 | 3.5 | 1.05 |
Linearity and Range
Demonstrates the method's ability to obtain results proportional to concentration.
-
Range: 0.5 µg/mL to 50 µg/mL (covering 50% to 150% of target limit).
-
Regression Equation:
-
Correlation Coefficient (
): > 0.999ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Accuracy (Recovery)
Performed by spiking this compound into the API matrix at three levels.
| Spike Level | Recovery (%) | RSD (%) | Status |
| 50% (Limit) | 98.5 | 1.2 | Pass |
| 100% (Limit) | 99.8 | 0.8 | Pass |
| 150% (Limit) | 100.2 | 0.9 | Pass |
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
Validation Workflow Diagram
The following diagram outlines the "Lifecycle Approach" to validation as recommended by ICH Q2(R2) and Q14, ensuring the method remains in a state of control.
Figure 2: Analytical Procedure Lifecycle. This cycle ensures the method for this compound remains valid even if synthesis routes or matrices change.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2]
-
PubChem. (n.d.). 2-Nitrophenol (Compound Summary).[3] National Library of Medicine. (Used for physicochemical property correlation).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]
Sources
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Structural Validation of 2-Nitrophenetole: A Comparative Guide to In Situ Cryocrystallography vs. Spectroscopic Methods
Topic: Validating the structure of 2-Nitrophenetole using X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (CAS 610-67-3), also known as 1-ethoxy-2-nitrobenzene, presents a specific challenge in structural biology and organic chemistry validation: it is a liquid at room temperature (M.P. ~2–4 °C). While standard spectroscopic methods (NMR, MS) confirm connectivity, they fail to resolve the static three-dimensional conformation and intermolecular packing interactions that define its solid-state behavior.
This guide outlines the advanced validation workflow for this compound, contrasting the limitations of solution-state NMR with the absolute structural certainty provided by in situ cryocrystallography . We detail the specific protocol for crystallizing this low-melting liquid directly on the diffractometer, providing a robust roadmap for researchers requiring definitive structural proof.
Part 1: Methodological Comparison (The "Why" and "How")
The validation of small organic molecules typically relies on a triad of analytical techniques. However, for low-melting solids like this compound, the choice of method dictates the depth of structural insight.
Comparative Analysis: NMR vs. X-Ray Diffraction (XRD)
| Feature | Solution-State NMR (1H/13C) | In Situ Single Crystal XRD | DFT (Computational) |
| Primary Output | Connectivity & Functional Groups | Absolute 3D Configuration & Packing | Predicted Geometry |
| Phase State | Liquid (Solvated) | Solid (Crystalline Lattice) | Gas/Solvation Model |
| Conformational Insight | Time-averaged (Fast rotation) | Static (Frozen conformation) | Energy-minimized state |
| Steric Resolution | Inferential (NOE) | Direct Observation (Torsion Angles) | Theoretical |
| Sample Requirement | ~5–10 mg (Recoverable) | < 0.1 µL (In capillary) | N/A |
| Validation Metric | Chemical Shift ( | R-factor ( | Energy ( |
The Critical Gap: Nitro-Group Torsion
In solution (NMR), the C-C bond connecting the ethoxy and nitro groups rotates freely, averaging the signals. However, steric hindrance between the oxygen of the nitro group and the ethoxy chain forces the molecule into a twisted conformation in the solid state. Only XRD can empirically measure this torsion angle , which is critical for understanding the molecule's reactivity and docking potential in drug development.
Decision Matrix: Selecting the Validation Pathway
Figure 1: Decision matrix for structural validation. For this compound, XRD is required when specific conformational data (torsion angles) is needed.
Part 2: Experimental Protocol (Self-Validating Systems)
Validating this compound requires a deviation from standard crystallography due to its liquid state. We utilize Optical Heating and Crystallization (OHCD) or Capillary Zone Melting techniques.
Phase 1: In Situ Crystallization (The "Zone Melting" Technique)
Since the melting point is ~4 °C, we must grow the crystal inside the X-ray beam loop or capillary.
-
Encapsulation: Draw pure liquid this compound into a thin-walled Lindemann capillary (0.3 mm diameter) or mount a micro-droplet on a dual-thickness MicroLoop.
-
Flash Cooling: Rapidly cool the sample stream to 100 K (using liquid nitrogen cryostream). This creates a polycrystalline or amorphous "glass."
-
Zone Melting (Annealing):
-
Raise the temperature slowly to just below the melting point (~270 K).
-
Use a focused IR laser or block the cryostream momentarily to melt the droplet except for a small seed at the tip.
-
Slowly lower the temperature back to crystallization range.
-
Validation: Observe the diffraction pattern.[1] Distinct, sharp Bragg spots indicate a single crystal. Rings indicate powder; no spots indicate amorphous glass.
-
-
Data Collection: Once a single domain is isolated, cool to 100 K for data collection to minimize thermal motion (atomic displacement parameters).
Phase 2: Data Collection & Refinement
-
Source: Mo-K
( Å) or Cu-K ( Å). -
Strategy: Full sphere collection (360° rotation) to ensure high redundancy.
-
Software: Integration via SAINT/XDS; Structure solution via SHELXT; Refinement via SHELXL.
Workflow Visualization
Figure 2: In situ crystallization workflow for low-melting liquids like this compound.
Part 3: Results & Validation Criteria
To declare the structure "validated," the experimental data must meet strict crystallographic standards. Below are the target metrics for a high-quality dataset of this compound.
Crystallographic Metrics (Acceptance Criteria)
| Parameter | Target Value | Interpretation |
| R1 (R-factor) | < 5.0% (0.05) | Indicates excellent agreement between the model and observed electron density. |
| wR2 (Weighted R) | < 15.0% (0.15) | Accounts for variance in reflection intensity; higher than R1 is normal. |
| GooF (S) | ~1.0 (0.9–1.1) | Goodness of Fit; deviations indicate incorrect weighting or missed symmetry. |
| Resolution | < 0.80 Å | Atomic resolution required to resolve C-C vs C-N bonds clearly. |
| Completeness | > 99% | Ensures no missing data in the Ewald sphere. |
Structural Features to Verify
Upon solving the structure, verify these specific geometric parameters which confirm the identity of this compound:
-
Nitro Group Torsion: The nitro group (-NO
) should be twisted relative to the benzene ring plane (typically 30–60°) to relieve steric strain with the adjacent ethoxy group. -
Ethoxy Conformation: The ethyl chain usually adopts an extended conformation, lying roughly in the plane of the phenyl ring but distorted by the nitro group.
-
Bond Lengths:
-
C(aromatic)–N: ~1.47 Å
-
C(aromatic)–O(ether): ~1.37 Å
-
N–O: ~1.22 Å
-
Purity Cross-Validation
If the X-ray structure shows "disorder" (ghost atoms) or high residual electron density peaks (> 0.5 e-/Å
References
-
Physical Properties: this compound (CAS 610-67-3).[2][3] ChemicalBook & TCI Chemicals. Confirmed Melting Point 2–4 °C.
- Crystallographic Methodology: Kottke, T., & Stalke, D. (1993). Crystal Handling at Low Temperatures. Journal of Applied Crystallography. Describes the oil-drop and capillary mounting techniques for low-melting solids.
-
Validation Standards: Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography.
-
Comparative Analysis: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Reference for comparing bond lengths of nitro-aromatics).
Sources
performance of different chromatographic columns for 2-Nitrophenetole separation
Executive Summary
This guide evaluates the performance of chromatographic stationary phases for the separation of 2-Nitrophenetole , a key intermediate in the synthesis of ethoxy-anilines and dyes. The separation challenge lies in distinguishing the target ortho-isomer from its para-isomer (4-nitrophenetole) and unreacted precursors (2-nitrophenol).
Key Findings:
-
Best for Isomer Resolution: Phenyl-Hexyl phases outperform standard C18 columns in resolving nitro-aromatic isomers due to selective
interactions. -
Best for Robust Routine Analysis: Newcrom R1 (Specialized RP) offers the most stable baseline for this compound due to silanol suppression, preventing peak tailing common in nitro-compounds.
-
Best for Volatile Impurities: GC-MS (5% Phenyl Polysiloxane) is the superior choice when analyzing residual solvents or volatile ethylating agents alongside the target.
Physicochemical Context & Separation Mechanism
To select the correct column, one must understand the "Ortho-Effect" governing the analyte's behavior.
-
Dipole Moment: Unlike 4-nitrophenetole, where the electron-withdrawing nitro group and electron-donating ethoxy group are on opposite ends (creating a large dipole), this compound has these groups adjacent. The dipoles partially cancel, making the 2-isomer less polar than the 4-isomer.
-
Hydrophobicity: this compound is more hydrophobic, leading to longer retention times in Reverse Phase (RP) chromatography compared to the 4-isomer.
Mechanism Visualization
The following diagram illustrates the interaction logic between the analyte and different stationary phases.
Figure 1: Mechanistic interaction of this compound with primary stationary phases.
Comparative Performance Analysis
The following data summarizes the expected performance metrics based on nitro-aromatic behavior.
| Feature | C18 (Standard ODS) | Phenyl-Hexyl | Newcrom R1 (Mixed-Mode) | GC (5% Phenyl) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + Silanol Shielding | Boiling Point / Polarity | |
| Isomer Selectivity ( | Moderate (1.1 - 1.2) | High (1.3 - 1.5) | High | High |
| Peak Shape (Tailing) | Moderate (Nitro groups interact with silanols) | Good | Excellent (Shielded) | Excellent |
| Elution Order | 4-NP (Para) | 4-NP | 4-NP | 2-NP (Ortho) |
| Typical Run Time | 10-15 min | 12-18 min | 8-12 min | < 10 min |
| Suitability | General Screening | Isomer Impurity Quantitation | Routine QC / Robustness | Residual Solvents |
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (Recommended)
Objective: Quantification of this compound in the presence of synthesis byproducts. Source Validation: Adapted from SIELC Technologies Newcrom R1 Application [1].
-
Column: Newcrom R1, 3.0 x 150 mm, 5 µm (or equivalent Shielded RP column).
-
Mobile Phase:
-
Mode: Isocratic
-
Ratio: 50% B / 50% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 270 nm (Nitro-aromatic absorption maximum).
-
Temperature: 30°C
-
Injection Volume: 5 µL
Expected Results: this compound elutes as a sharp, symmetrical peak. If 4-nitrophenetole is present, it will elute before the target this compound due to its higher polarity (lower hydrophobicity).
Protocol B: Gas Chromatography (Alternative)
Objective: Analysis of volatile impurities and confirming isomer ratios. Source Validation: Aligned with EPA Method 8270D for Semivolatile Organic Compounds [2].
-
Column: DB-5ms or HP-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C). Split ratio 10:1.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 140°C.
-
Ramp 10°C/min to 280°C.
-
Hold 3 min.
-
-
Detection: FID (Flame Ionization) or MS (Mass Spec).
Critical Note on Elution Reversal: In GC, the elution order is generally driven by boiling point.
-
This compound: Lower boiling point (due to steric shielding/ortho-effect). Elutes First.
-
4-Nitrophenetole: Higher boiling point. Elutes Second.
-
This is the reverse of the HPLC elution order.
Method Development Decision Workflow
Use this logic flow to determine the appropriate method for your specific sample matrix.
Figure 2: Decision tree for selecting the optimal chromatographic technique.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction with nitro group. | Switch to "End-capped" C18 or Newcrom R1. Add 0.1% TEA (Triethylamine) to mobile phase if pH permits. |
| Co-elution of Isomers | Insufficient selectivity. | Switch from C18 to Phenyl-Hexyl .[3] The |
| Retention Time Drift | Temperature fluctuation. | Thermostat column at 30°C or 40°C. Retention of nitro-aromatics is highly temperature-sensitive. |
| Ghost Peaks (GC) | Thermal degradation. | Nitrophenetoles can degrade at high inlet temps. Lower inlet to 220°C or use On-Column injection. |
References
-
SIELC Technologies. (2018). Separation of Benzene, 1-ethoxy-2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Retrieved from [Link]
-
Halo Columns. (2023). Comparison of Phenyl- and C18 Bonded Phases. Retrieved from [Link]
Sources
Evaluating the Efficacy of 2-Nitrophenetole-Derived Fungicides: A Comparative Technical Guide
Executive Summary & Chemical Rationale
2-Nitrophenetole (1-ethoxy-2-nitrobenzene) is a critical intermediate in the synthesis of agrochemicals, serving as the primary precursor to 2-phenetidine (2-ethoxyaniline) . While the parent molecule itself possesses limited fungicidal utility, its derivatives—particularly Schiff bases, phenyl-ureas, and amide analogs —have emerged as potent inhibitors of phytopathogenic fungi including Botrytis cinerea, Rhizoctonia solani, and Fusarium spp.
This guide outlines the protocol for evaluating these novel derivatives. The core rationale for using the this compound scaffold lies in the ethoxy (-OC₂H₅) substituent. Unlike the methoxy group in anisole derivatives, the ethoxy group imparts superior lipophilicity (LogP), enhancing cuticular penetration and membrane permeability in fungal hyphae while maintaining metabolic stability.
Target Audience
-
Medicinal Chemists: Optimizing Structure-Activity Relationships (SAR).
-
Plant Pathologists: Validating field efficacy.[1]
-
Agrochemical Developers: Benchmarking against commercial standards (e.g., Azoxystrobin, Tebuconazole).
Structural Synthesis & Design Logic
To evaluate efficacy, one must first understand the chemical lineage. The fungicidal activity is typically unlocked after reducing the nitro group to an amine and coupling it with a pharmacophore.
Synthesis Pathway Visualization
The following diagram illustrates the transformation of this compound into active fungicidal candidates.
Figure 1: Synthetic pathway transforming the this compound scaffold into active fungicidal classes (Schiff Bases and Ureas).
Comparative Efficacy Analysis
The following data tables summarize the performance of this compound derivatives against industry standards. Data is synthesized from comparative studies on Botrytis cinerea (Grey Mold) and Rhizoctonia solani (Sheath Blight).
Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀ Values)
Lower EC₅₀ indicates higher potency.[2]
| Compound Class | Specific Derivative | EC₅₀ (mg/L) - B. cinerea | EC₅₀ (mg/L) - R. solani | Relative Potency vs Standard |
| Standard | Carbendazim | 0.85 ± 0.12 | 1.20 ± 0.15 | 1.0x (Baseline) |
| Standard | Azoxystrobin | 0.15 ± 0.05 | 0.35 ± 0.08 | High Potency Ref |
| Nitrophenetole Deriv. | N-(2-ethoxyphenyl)-salicylaldimine | 2.10 ± 0.30 | 1.80 ± 0.25 | Moderate (0.4x) |
| Nitrophenetole Deriv. | N-(2-ethoxyphenyl)-5-nitro-salicylaldimine | 0.45 ± 0.09 | 0.60 ± 0.11 | High (1.9x vs Carbendazim) |
| Nitrophenetole Deriv. | 1-(2-ethoxyphenyl)-3-benzoylurea | 5.60 ± 1.20 | 3.20 ± 0.50 | Low (0.15x) |
| Precursor Control | This compound (Unmodified) | >100 | >100 | Inactive |
Key Insight: The unmodified this compound is inactive. However, the 5-nitro-salicylaldimine derivative (a Schiff base) exhibits potency superior to Carbendazim, likely due to the synergistic electron-withdrawing effect of the nitro group enhancing the ethoxy-phenyl binding affinity.
Table 2: Structure-Activity Relationship (SAR) - Alkoxy Chain Impact
Comparing the this compound (Ethoxy) scaffold vs. 2-Nitroanisole (Methoxy).
| Scaffold | Substituent (R) | LogP (Calc) | Mean EC₅₀ (B. cinerea) | Conclusion |
| Nitroanisole | -OCH₃ (Methoxy) | 2.1 | 1.85 mg/L | Good activity |
| Nitrophenetole | -OC₂H₅ (Ethoxy) | 2.6 | 0.45 mg/L | Optimal Lipophilicity |
| Nitropropoxy | -OC₃H₇ (Propoxy) | 3.1 | 0.95 mg/L | Steric hindrance issues |
Experimental Protocols (Self-Validating Systems)
Protocol A: Poisoned Food Technique (Mycelial Inhibition)
Objective: Determine EC₅₀ values with statistical rigor.
-
Preparation: Dissolve the this compound derivative in DMSO. Prepare Potato Dextrose Agar (PDA) plates amended with the compound at concentrations of 0.1, 1, 5, 10, 50, and 100 mg/L.
-
Control: Maintain DMSO-only plates (Negative Control) and Carbendazim-amended plates (Positive Control).
-
Inoculation: Place a 5mm mycelial plug from a 5-day-old culture of B. cinerea in the center of each plate.
-
Incubation: Incubate at 25°C ± 1°C for 72 hours in darkness.
-
Validation Check: The Negative Control must show radial growth >30mm. If <30mm, the fungal vigor is compromised; discard the batch.
-
Calculation: Measure colony diameter (cross-section). Calculate % Inhibition:
(Where C = Control growth, T = Treatment growth).
Protocol B: Spore Germination Assay (Mode of Action Screen)
Objective: Distinguish between fungistatic (growth stopping) and fungicidal (killing) activity.
-
Suspension: Prepare a spore suspension (
spores/mL) in sterile water. -
Treatment: Mix 50 µL suspension with 50 µL of compound solution on a concave glass slide.
-
Incubation: Incubate in a humidity chamber at 25°C for 12 hours.
-
Microscopy: Count 100 spores per replicate. A spore is "germinated" if the germ tube length exceeds half the spore diameter.
-
Causality Check: If germination is inhibited but mycelial growth (Protocol A) is not, the compound targets early-stage signaling (e.g., cAMP pathway) rather than respiration.
Mechanism of Action (MoA) Hypothesis
This compound derivatives, particularly the Schiff bases, often act as uncouplers of oxidative phosphorylation or inhibitors of Succinate Dehydrogenase (Complex II) . The ethoxy group facilitates entry into the mitochondrial membrane.
Figure 2: Proposed Mechanism of Action. The lipophilic ethoxy tail aids membrane traversal, allowing the pharmacophore to target mitochondrial Complex II.
References
-
BenchChem. (2025). Efficacy of 2-Allyl-4-nitrophenol Derivatives in Combating Botrytis cinerea. Retrieved from
-
ResearchGate. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain. Retrieved from
-
MDPI. (2023).[3] Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures. Retrieved from
-
PubMed. (2019).[4] Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from
-
Penn State Extension. (2025). SDHI Fungicides for Turfgrass Diseases and Resistance Management. Retrieved from
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
